4-(Trifluoromethyl)benzoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)11-5-1-9(2-6-11)13(23)25-14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWJOBKLWLHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375329 | |
| Record name | 4-(Trifluoromethyl)benzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25753-16-6 | |
| Record name | 4-(Trifluoromethyl)benzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TRIFLUOROMETHYLBENZOIC ANHYDRIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Trifluoromethyl)benzoic anhydride CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzoic anhydride, also known as TFBA, is a versatile and highly reactive reagent pivotal in modern organic synthesis. Its significance lies in its ability to efficiently introduce the 4-(trifluoromethyl)benzoyl moiety into a wide range of molecules. The presence of the trifluoromethyl group often imparts desirable properties to the target compounds, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes this compound an invaluable tool in the fields of medicinal chemistry, agrochemical development, and materials science. This guide provides a comprehensive overview of its properties, applications, and relevant experimental considerations.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is sensitive to moisture and should be handled under an inert atmosphere.
| Property | Value |
| CAS Number | 25753-16-6 |
| Molecular Formula | C₁₆H₈F₆O₃ |
| Molecular Weight | 362.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 127-133 °C |
| Purity | Typically >97.0% (by GC) |
| Solubility | Soluble in many common organic solvents such as THF, DCM, and DMF. |
| Synonyms | TFBA, 4-(Trifluoromethyl)benzoyl 4-(trifluoromethyl)benzoate |
Spectroscopic Data
3.1. Infrared (IR) Spectroscopy
Anhydrides typically exhibit two characteristic C=O stretching bands in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. For this compound, strong absorptions in these regions are expected. Additionally, C-F stretching bands are anticipated around 1300-1100 cm⁻¹.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. Two doublets would be anticipated, one for the protons ortho to the carbonyl group and another for the protons ortho to the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.
Applications in Synthesis
This compound is a powerful acylating agent, primarily used for the introduction of the 4-(trifluoromethyl)benzoyl group.
4.1. Acylation of Amines and Alcohols It readily reacts with primary and secondary amines to form the corresponding amides and with alcohols to yield esters. These reactions are fundamental in the synthesis of a vast array of organic compounds.
4.2. Pharmaceutical and Agrochemical Synthesis The 4-(trifluoromethyl)benzoyl scaffold is present in numerous biologically active molecules. For instance, it is a key structural component in the development of enzyme inhibitors, such as those for acetyl- and butyrylcholinesterase, which are relevant in the research of neurodegenerative diseases.
4.3. Polymer Chemistry This anhydride can be utilized in the modification of polymers to enhance their thermal stability and chemical resistance, making them suitable for applications in demanding environments.
Experimental Protocols
While a specific, detailed experimental protocol for a reaction involving this compound is not available, the following general procedures for the acylation of an amine and an alcohol with a benzoic anhydride can be adapted.
5.1. General Procedure for the Acylation of an Amine
This protocol describes a typical procedure for the N-acylation of an amine using a benzoic anhydride.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.
-
Add the base (triethylamine or pyridine) to the solution and stir.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Add the solution of the anhydride dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
5.2. General Procedure for the Esterification of an Alcohol
This protocol outlines a common method for the O-acylation of an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., DCM, THF, or pyridine)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol in the anhydrous solvent, add this compound and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure ester.
Safety and Handling
This compound is an irritant and is moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| IF ON SKIN: Wash with plenty of water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. It is often recommended to store under an inert atmosphere.
Visualized Workflow
The following diagram illustrates a generalized workflow for the acylation of a nucleophile (amine or alcohol) using this compound.
Caption: Generalized workflow for acylation reactions.
An In-Depth Technical Guide to 4-(Trifluoromethyl)benzoic Anhydride: Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzoic anhydride, a key reagent in modern organic synthesis. The document details its molecular structure, physicochemical properties, and significant applications, particularly in the fields of medicinal chemistry and materials science. Emphasis is placed on its role as a powerful acylating agent for the introduction of the 4-(trifluoromethyl)benzoyl moiety, a valued pharmacophore in drug discovery. This guide also includes detailed experimental protocols for its synthesis and use in acylation reactions, alongside visualizations of relevant chemical transformations to aid researchers in its practical application.
Introduction
This compound, also known by its IUPAC name [4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzoate, is a symmetrical carboxylic anhydride that has garnered significant attention in synthetic chemistry. The presence of two trifluoromethyl (CF₃) groups imparts unique electronic properties to the molecule, enhancing its reactivity and making it a valuable tool for the synthesis of complex organic molecules. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to improve metabolic stability, bioavailability, and binding affinity of drug candidates by modifying their lipophilicity and electronic nature. This guide serves as a detailed resource for professionals utilizing this versatile reagent.
Molecular Structure and Physicochemical Properties
The molecular structure and key physicochemical properties of this compound are summarized below.
Molecular Structure
The structure of this compound consists of two 4-(trifluoromethyl)benzoyl groups linked by an oxygen atom.
Image Caption: 2D structure of this compound.
Physicochemical Data
The quantitative data for this compound are presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₈F₆O₃ | [1][2] |
| Molecular Weight | 362.22 g/mol | [1] |
| IUPAC Name | [4-(trifluoromethyl)benzoyl] 4-(trifluoromethyl)benzoate | [2] |
| CAS Number | 25753-16-6 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 127-133 °C | [2] |
| SMILES | FC(F)(F)c1ccc(cc1)C(=O)OC(=O)c1ccc(cc1)C(F)(F)F | [2] |
| Purity (typical) | ≥97% |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a general and effective method for the preparation of symmetric benzoic anhydrides involves the dehydration of the corresponding carboxylic acid. The following protocol is adapted from established methods for anhydride synthesis.
Experimental Protocol: Dehydration of 4-(Trifluoromethyl)benzoic Acid
This procedure describes the synthesis of this compound from 4-(Trifluoromethyl)benzoic acid using a dehydrating agent such as trifluoroacetic anhydride.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Trifluoroacetic anhydride
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene.
-
To the stirred solution, add trifluoroacetic anhydride (0.6 to 1.0 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess trifluoroacetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a crystalline solid.
Applications in Organic Synthesis
This compound is primarily used as a potent acylating agent to introduce the 4-(trifluoromethyl)benzoyl group into various molecules. This transformation is particularly valuable in the synthesis of pharmaceuticals and advanced materials.
Acylation of Amines
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of amides. These reactions typically proceed under mild conditions.
This protocol details the acylation of an aniline derivative with this compound.
Materials:
-
Aniline derivative (e.g., 4-chloroaniline)
-
This compound
-
Anhydrous dichloromethane (DCM) or chloroform
-
Triethylamine (or other non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aniline derivative (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the anhydride dropwise to the stirred solution of the amine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(trifluoromethyl)benzamide.
Role in Drug Discovery and Medicinal Chemistry
The 4-(trifluoromethyl)benzoyl moiety is a key structural feature in a number of biologically active compounds, including kinase inhibitors. The trifluoromethyl group can enhance the binding affinity of a ligand to its target protein and improve its pharmacokinetic profile. While direct synthesis routes for all such compounds may not explicitly use the anhydride, it remains a primary and efficient reagent for introducing this critical functional group.
Many small molecule kinase inhibitors feature trifluoromethyl-substituted aromatic rings. These groups can engage in favorable interactions within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor. The synthesis of such inhibitors often involves the formation of an amide bond, a reaction for which this compound is an excellent reagent.
Visualizations
To further elucidate the chemical transformations discussed, the following diagrams are provided in the DOT language for Graphviz.
Synthesis of this compound
Caption: Synthesis of this compound.
Acylation of an Amine
Caption: General acylation reaction of an amine.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 4-(trifluoromethyl)benzoyl group into organic molecules. Its utility is particularly pronounced in the synthesis of pharmaceutically active compounds, where the trifluoromethyl moiety can significantly enhance biological activity and pharmacokinetic properties. The straightforward synthesis of this anhydride and its high reactivity in acylation reactions make it an indispensable tool for researchers and professionals in drug discovery and development, as well as in the broader chemical industry. This guide provides the fundamental knowledge and practical protocols to facilitate its effective use in the laboratory.
References
Synthesis of 4-(Trifluoromethyl)benzoic anhydride from its carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(trifluoromethyl)benzoic anhydride from its corresponding carboxylic acid. This guide provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, a summary of reaction parameters, and a visual representation of the synthesis workflow. This compound is a valuable reagent in organic synthesis, often utilized in the introduction of the 4-(trifluoromethyl)benzoyl group in the development of pharmaceuticals and other specialty chemicals.[1]
Synthesis Overview
The formation of a carboxylic anhydride from a carboxylic acid is fundamentally a dehydration reaction. Various methods have been developed to achieve this transformation, generally involving the activation of the carboxylic acid followed by nucleophilic attack by a carboxylate ion. Common reagents for this purpose include other acid anhydrides, such as acetic anhydride, or a combination of a coupling agent and a dehydrating agent.[2][3][4]
This guide will focus on a widely applicable and effective method for the synthesis of aromatic anhydrides: the reaction of the carboxylic acid with a dehydrating agent. While specific protocols for this compound are not abundantly available in the literature, a reliable procedure can be adapted from the well-established synthesis of benzoic anhydride and other aromatic anhydrides. The use of acetic anhydride with a catalytic amount of strong acid is a classic and effective method.[5]
Reaction Data
The following table summarizes the key quantitative data for the synthesis of this compound from 4-(trifluoromethyl)benzoic acid.
| Parameter | Value | Notes |
| Reactants | ||
| 4-(Trifluoromethyl)benzoic acid | 1 equivalent | Starting material |
| Acetic Anhydride | 1.2 - 2 equivalents | Dehydrating agent and solvent |
| Catalyst | ||
| Concentrated Sulfuric Acid or Phosphoric Acid | Catalytic amount (e.g., 1-2 drops) | Facilitates the reaction |
| Reaction Conditions | ||
| Temperature | 50-140 °C | Dependent on the specific procedure |
| Reaction Time | 15 minutes - 3 hours | Monitored by TLC or other analytical methods |
| Product | ||
| This compound | Desired product | |
| Yield | >70% (estimated) | Based on analogous reactions for benzoic anhydride[5] |
| Purification | Recrystallization or Distillation | To obtain high-purity product |
Experimental Protocol
This protocol is adapted from the synthesis of benzoic anhydride using acetic anhydride and is expected to be effective for the preparation of this compound.[5][6]
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid (or syrupy phosphoric acid)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-(trifluoromethyl)benzoic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Catalyst Addition: Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid or syrupy phosphoric acid to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture with stirring. A water bath or heating mantle can be used to maintain a temperature of approximately 50-60°C.[6] For a potentially faster reaction, the temperature can be increased, but this should be optimized. The reaction progress can be monitored by the dissolution of the starting carboxylic acid. The original Organic Syntheses procedure for benzoic anhydride involves heating to a higher temperature to distill off the acetic acid formed.[5]
-
Reaction Time: Continue heating for approximately 15-30 minutes, or until the reaction is deemed complete by an appropriate analytical method (e.g., thin-layer chromatography).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully add cold water to the flask to precipitate the crude this compound and to hydrolyze the excess acetic anhydride. .
-
Stir the mixture vigorously to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining acetic acid and sulfuric acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol-water mixture.[6] Dissolve the crude solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol-water, and dry them thoroughly.
-
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory settings and purity requirements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-(Trifluoromethyl)benzoic anhydride, with a specific focus on its melting point. The information herein is compiled to support research, synthesis, and drug development applications where this reagent is utilized.
Core Physical and Chemical Properties
This compound is a versatile chemical reagent, notable for the presence of the trifluoromethyl group which enhances its reactivity and solubility in many organic solvents.[1] It is frequently used in the synthesis of pharmaceuticals and agrochemicals, serving as a crucial intermediate for introducing trifluoromethyl moieties into target molecules.[1] The compound typically appears as a white to off-white crystalline solid.[1][2][3][4]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for ease of reference and comparison. Data has been aggregated from multiple chemical suppliers and databases.
| Property | Value | Citations |
| Melting Point | 127.0 - 133.0 °C | [1][2][3] |
| Molecular Formula | C₁₆H₈F₆O₃ | [1][2][3][5] |
| Molecular Weight | 362.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3][4] |
| CAS Number | 25753-16-6 | [1][2][3] |
| Purity (Typical) | ≥97% (GC/NMR) | [1][2][3][4] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6][7] The following is a generalized experimental protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus (e.g., a Mel-Temp).
Materials and Equipment:
-
This compound sample
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound is placed in a mortar and finely ground into a powder using a pestle.[6] This ensures uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[7][8] This process is repeated until 2-3 mm of tightly packed sample is in the bottom of the tube.[8]
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid measurement can be performed.[6] The sample is heated at a fast rate (e.g., 5-10 °C per minute) to quickly find an approximate melting range.[8]
-
Accurate Melting Point Determination:
-
The apparatus is allowed to cool to at least 15-20 °C below the approximate melting point observed in the rapid run.[6][8]
-
A fresh capillary tube with the sample is inserted into the apparatus.[8]
-
The heating rate is set to a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.
-
The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range (T₁).[6]
-
The temperature at which the last solid crystal liquefies is recorded as the end of the melting range (T₂).[6]
-
-
Reporting: The result is reported as a melting point range (T₁ - T₂). For a pure sample of this compound, this range should fall within the values specified in the table above.
Visualization of Experimental Workflow
The logical flow for determining the melting point of a solid organic compound is depicted in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. H34480.06 [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Trifluoromethylbenzoic anhydride | C16H8F6O3 | CID 2760733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. community.wvu.edu [community.wvu.edu]
A Technical Guide to the Solubility of 4-(Trifluoromethyl)benzoic Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trifluoromethyl)benzoic anhydride, a key reagent in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound ((CF₃C₆H₄CO)₂O) is a versatile chemical intermediate valued for its ability to introduce trifluoromethyl groups into molecules, a strategy often employed in medicinal chemistry to enhance the metabolic stability and bioactivity of drug candidates.[1] Its reactivity and utility are intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and overall process efficiency.
The presence of the electron-withdrawing trifluoromethyl group and the anhydride functionality influences the molecule's polarity and its interactions with solvent molecules. Understanding these interactions is crucial for optimizing its use in synthesis.
Expected Solubility Profile
While specific quantitative data is scarce, the structural features of this compound allow for informed predictions of its solubility behavior. The "like dissolves like" principle is a fundamental concept in this context.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are expected to be effective at solvating this compound. These solvents possess dipoles that can interact favorably with the polar carbonyl groups of the anhydride.
-
Chlorinated Solvents: Dichloromethane and chloroform are also likely to be good solvents due to their ability to engage in dipole-dipole interactions and their overall compatibility with the aromatic and trifluoromethyl components of the molecule.
-
Ethers: Solvents like diethyl ether may exhibit moderate solubility.
-
Aromatic Hydrocarbons: Toluene and benzene are expected to have some solvating power due to interactions with the benzene rings of the anhydride.
-
Alcohols: Protic solvents such as methanol and ethanol can react with the anhydride, particularly at elevated temperatures or in the presence of catalysts, leading to the formation of the corresponding ester and carboxylic acid. Therefore, their use as solvents for the intact anhydride should be approached with caution.
-
Nonpolar Solvents: Alkanes like hexane and cyclohexane are anticipated to be poor solvents for this relatively polar molecule.
Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of common organic solvents has not been identified. The data for the related compound, 4-(trifluoromethyl)benzoic acid, shows high solubility in DMSO (≥ 200 mg/mL).[2] While not directly transferable, this suggests that polar aprotic solvents are a good starting point for solubility trials with the anhydride.
To address this gap, the following section provides a detailed experimental protocol for researchers to determine the solubility of this compound in their solvents of interest.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg or better)
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps and PTFE septa
-
Volumetric flasks
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Tightly seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary study can be conducted to determine the minimum time required to reach a constant concentration.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for at least 24 hours to permit the excess solid to settle.
-
-
Sampling and Filtration:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Dilution and Quantification:
-
Dilute the filtered solution to a suitable concentration with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
References
A Technical Guide to the Application of 4-(Trifluoromethyl)benzoic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, is a privileged functional group found in numerous approved pharmaceuticals. This technical guide provides an in-depth analysis of 4-(trifluoromethyl)benzoic anhydride, a key reagent in this field. Contrary to what its name might suggest, this anhydride is not a direct source of the trifluoromethyl (CF3) group. Instead, it serves as a highly efficient agent for introducing the 4-(trifluoromethyl)benzoyl moiety into organic molecules. This guide will elucidate the primary applications of this compound, focusing on its role in O-acylation and N-acylation reactions to form esters and amides, respectively. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers with the practical knowledge required for its effective use in drug discovery and development.
Introduction: The Role of this compound
This compound (TFBA) is a versatile and reactive acylating agent. Its primary utility in organic synthesis is the introduction of the 4-(trifluoromethyl)benzoyl group onto nucleophilic substrates, such as alcohols and amines. The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the carbonyl carbons, making TFBA a more reactive and often more chemoselective acylating agent compared to unsubstituted benzoic anhydride.
It is crucial to distinguish the function of TFBA from that of direct trifluoromethylating reagents. TFBA does not cleave its C-CF3 bond to deliver a CF3 radical, anion, or cation. Instead, it undergoes nucleophilic acyl substitution, transferring the entire 4-(trifluoromethyl)benzoyl group. This functionality is pivotal for the synthesis of a wide range of biologically active molecules and advanced materials.
O-Acylation: Synthesis of 4-(Trifluoromethyl)benzoate Esters
The esterification of alcohols and phenols with this compound is a reliable method for producing 4-(trifluoromethyl)benzoate esters, which are common structural motifs in pharmaceuticals and agrochemicals. These reactions often benefit from the use of Lewis acid catalysts, which activate the anhydride and facilitate the nucleophilic attack of the alcohol.
Quantitative Data for O-Acylation Reactions
The following table summarizes representative examples of O-acylation reactions using this compound, highlighting the scope of the reaction with various alcohol substrates. The use of Lewis acid catalysts like titanium(II) perchlorate is noted to enhance reaction efficiency.
| Substrate (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Phenyl-1-butanol | TiCl2(ClO4)2 (20 mol%) | CH2Cl2 | Room Temp. | 1 | 95 |
| 1-Adamantaneethanol | TiCl2(ClO4)2 (20 mol%) | CH2Cl2 | Room Temp. | 1 | 96 |
| (-)-Menthol | TiCl2(ClO4)2 (20 mol%) | CH2Cl2 | Room Temp. | 1 | 93 |
| Geraniol | TiCl2(ClO4)2 (20 mol%) | CH2Cl2 | Room Temp. | 1 | 91 |
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed O-Acylation
This protocol is a representative example of the esterification of an alcohol using this compound in the presence of a Lewis acid catalyst.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Titanium(II) perchlorate (TiCl2(ClO4)2) (0.2 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., TiCl2(ClO4)2, 0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(trifluoromethyl)benzoate ester.
Mechanistic Pathway for O-Acylation
The Lewis acid-catalyzed O-acylation proceeds through the activation of the anhydride, followed by nucleophilic attack of the alcohol.
Caption: Lewis Acid-Catalyzed O-Acylation Pathway.
N-Acylation: Synthesis of 4-(Trifluoromethyl)benzamides
The synthesis of amides via N-acylation of primary and secondary amines with this compound is a fundamental transformation in the development of new chemical entities. The resulting 4-(trifluoromethyl)benzamides are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding. These reactions are typically carried out in the presence of a base to neutralize the carboxylic acid byproduct.
Quantitative Data for N-Acylation Reactions
The following table presents examples of N-acylation reactions with this compound, demonstrating its utility with various amine substrates.
| Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | CH2Cl2 | 0 to RT | 2 | 95 |
| Benzylamine | Triethylamine | THF | 0 to RT | 3 | 92 |
| Morpholine | Pyridine | CH2Cl2 | Room Temp. | 4 | 90 |
| (R)-α-Methylbenzylamine | Triethylamine | THF | Room Temp. | 5 | 88 |
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general method for the synthesis of 4-(trifluoromethyl)benzamides from amines.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.05 eq)
-
Base (e.g., pyridine or triethylamine) (1.5 eq)
-
Aprotic solvent (e.g., CH2Cl2 or THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the amine (1.0 mmol) in the anhydrous aprotic solvent (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the base (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.05 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with the solvent (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO3 solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize or purify the crude product by flash column chromatography to obtain the pure 4-(trifluoromethyl)benzamide.
Mechanistic Pathway for N-Acylation
The N-acylation reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride.
Caption: Nucleophilic Acyl Substitution in N-Acylation.
Conclusion
This compound is a powerful and reliable reagent for the introduction of the 4-(trifluoromethyl)benzoyl group, a key structural component in many modern pharmaceuticals. Its enhanced reactivity due to the electron-withdrawing nature of the CF3 group makes it an excellent choice for both O-acylation and N-acylation reactions. This guide has provided a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and clear mechanistic diagrams. By understanding the true reactivity of this reagent, researchers and drug development professionals can effectively leverage its capabilities in the synthesis of novel and impactful chemical entities.
A Technical Guide to the Reactivity of 4-(Trifluoromethyl)benzoic Anhydride with Nucleophiles
Abstract
4-(Trifluoromethyl)benzoic anhydride (TFBA) is a highly reactive acylating agent utilized in organic synthesis for the formation of esters, amides, and other carbonyl derivatives. The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group on each aromatic ring significantly enhances the electrophilicity of the carbonyl carbons, rendering the anhydride more susceptible to nucleophilic attack compared to unsubstituted benzoic anhydride. This guide provides a comprehensive overview of the reactivity of TFBA with various nucleophiles, including amines, alcohols, and thiols. It includes quantitative data from representative reactions, detailed experimental protocols, and diagrams illustrating reaction mechanisms and workflows to support researchers in the fields of medicinal chemistry and drug development.
Introduction and Core Principles
This compound (CAS: 25753-16-6, Molecular Formula: C₁₆H₈F₆O₃) is a symmetrical anhydride derived from 4-(trifluoromethyl)benzoic acid.[1][2] Its utility as a reagent stems from its heightened reactivity, which is a direct consequence of the electronic properties of the trifluoromethyl group.
The Role of the Trifluoromethyl Group:
The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] Its influence on the reactivity of TFBA is primarily through a strong negative inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbons. This electron withdrawal significantly increases the partial positive charge on the carbonyl carbons, making them highly electrophilic and susceptible to attack by nucleophiles.[3][4] This activation is crucial for its function as an efficient acylating agent.[5]
References
A Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(Trifluoromethyl)benzoic anhydride. Due to the limited availability of experimentally derived spectra in peer-reviewed literature and commercial sources, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds, namely 4-(trifluoromethyl)benzoic acid and benzoic anhydride. This guide also includes comprehensive, generalized protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of solid organic compounds, which can be applied to this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with known data for analogous structures.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.25 | d | ~8.0 | 4H | Aromatic H (ortho to C=O) |
| ~7.80 | d | ~8.0 | 4H | Aromatic H (ortho to CF₃) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~136 (q) | C-CF₃ |
| ~132 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~126 (q) | Aromatic C-H |
| ~123 (q) | CF₃ |
| ~131 | Aromatic C (ipso to C=O) |
Note: Quartets (q) are expected for carbons coupled to the fluorine atoms of the trifluoromethyl group.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1820 | Strong | Anhydride C=O stretch (symmetric) |
| ~1760 | Strong | Anhydride C=O stretch (asymmetric) |
| ~1600, ~1480 | Medium | Aromatic C=C stretching |
| ~1320 | Strong | C-F stretching |
| ~1200, ~1100 | Strong | C-O stretching |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and IR spectra of solid organic compounds like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation [1]
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1]
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.
2.1.2. ¹H NMR Acquisition [2]
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans (typically 8 to 16 for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]
2.1.3. ¹³C NMR Acquisition [3][4]
-
Follow the same sample preparation and initial spectrometer setup steps as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[3]
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration (this can range from hundreds to thousands of scans).
-
Employ a relaxation delay (e.g., 1-2 seconds) to allow for adequate relaxation of the carbon nuclei between pulses.[3]
-
Acquire and process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2.2. Infrared (IR) Spectroscopy
2.2.1. Solid Film Method [5]
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[5]
-
Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans.
-
Perform a background scan with a clean, empty salt plate.
-
Process the spectrum to show transmittance or absorbance as a function of wavenumber.
2.2.2. KBr Pellet Method [6]
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, powdered potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum as described above.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
Chemical stability and storage conditions for 4-(Trifluoromethyl)benzoic anhydride
An In-depth Technical Guide to the Chemical Stability and Storage of 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as TFBA, is a versatile reagent widely employed in organic synthesis. Its primary utility lies in its role as an intermediate for the production of pharmaceuticals and agrochemicals, and in polymer chemistry for modifying polymer properties to enhance thermal stability and chemical resistance.[1] The presence of the trifluoromethyl group significantly influences the molecule's reactivity and solubility in organic solvents.[1] Understanding the chemical stability and proper storage conditions of this compound is paramount to ensure its integrity, reactivity, and to guarantee the safety of laboratory personnel and the reproducibility of experimental results. This guide provides a detailed overview of the stability profile, degradation pathways, and recommended storage protocols for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈F₆O₃ | [2][3][4] |
| Molecular Weight | 362.22 g/mol | [4][5][6] |
| CAS Number | 25753-16-6 | [2][3][5] |
| Appearance | White to almost white crystal or powder | [2][3] |
| Melting Point | 130 °C | [2][5] |
| Boiling Point | 390.6 ± 42.0 °C (Predicted) | [5] |
| Purity | >97.0% (GC) | [2][3] |
Chemical Stability and Degradation
This compound is generally stable when stored under proper conditions.[2][3] However, its stability is significantly compromised by specific environmental factors, primarily moisture.
Sensitivity to Moisture (Hydrolysis)
The most significant factor affecting the stability of this compound is its sensitivity to moisture.[5] The compound is hygroscopic and reacts with water, a process known as hydrolysis, to degrade into its corresponding carboxylic acid, 4-(trifluoromethyl)benzoic acid.[7] This reaction is the primary degradation pathway and leads to a loss of the anhydride's intended reactivity for acylation and other coupling reactions. The presence of moisture, even atmospheric humidity, can initiate this degradation.
Caption: Hydrolysis degradation pathway of this compound.
Thermal Stability
While a specific decomposition temperature is not consistently reported in safety data sheets, the compound is stable at standard room temperature. High temperatures can lead to decomposition, generating poisonous fumes which may include carbon oxides and halogenated hydrogen gas.[3][8] It is crucial to avoid exposing the compound to excessive heat.
Incompatible Materials and Hazardous Reactions
To prevent hazardous reactions and maintain chemical integrity, this compound should not be stored with or exposed to the following:
-
Water/Moisture: Reacts, potentially violently, to form 4-(trifluoromethyl)benzoic acid.[7]
-
Oxidizing Agents: Incompatible with strong oxidizing agents.[2]
-
Strong Acids: Should not be stored near strong acids.[8]
Recommended Storage and Handling Conditions
Adherence to strict storage and handling protocols is essential to preserve the quality and safety of this compound.
| Parameter | Recommendation | Rationale | Reference |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents contact with atmospheric moisture, mitigating hydrolysis. | [2][7] |
| Container | Keep in a tightly closed container. | Minimizes exposure to air and moisture. | [2][3][8] |
| Temperature | Store in a cool, dark place. Room temperature is acceptable. | Prevents potential thermal degradation and light-induced reactions. | [2][3][5] |
| Location | A dry, well-ventilated area. | Ensures a low-humidity environment and safe dispersal of any potential vapors. | [2][8] |
| Handling | Perform handling in a well-ventilated place, such as a fume hood. | Protects personnel from inhalation of the powder. | [2] |
graph Storage_Logic { graph [bgcolor="#F1F3F4", max_width="760px"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5];start [label="Receiving TFBA Sample", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is it moisture sensitive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_yes [label="Store under inert gas\nKeep container tightly closed\nStore in a dry location"]; q2 [label="Is it light sensitive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Store in a dark place"]; q3 [label="Are there incompatibilities?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_yes [label="Segregate from:\n- Oxidizing Agents\n- Strong Acids\n- Water Sources"]; end [label="Sample Stored Correctly", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_yes [label="Yes"]; a3_yes -> end; }
Caption: Decision logic for the proper storage of this compound.
Experimental Protocol: Stability Assessment via HPLC
Objective
To determine the rate of hydrolysis of this compound when exposed to controlled temperature and humidity conditions over time.
Materials and Equipment
-
This compound (test sample)
-
4-(Trifluoromethyl)benzoic acid (reference standard)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Environmental chamber capable of controlling temperature and humidity
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Standards:
-
Prepare a stock solution of 4-(trifluoromethyl)benzoic acid reference standard in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the degradation product.
-
-
Sample Preparation and Exposure:
-
Weigh several samples of this compound into individual, uncapped vials.
-
Place the vials into an environmental chamber set to a specific condition (e.g., 25°C / 75% Relative Humidity).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the chamber.
-
Immediately dissolve the contents in a known volume of dry acetonitrile to quench the degradation reaction.
-
Filter the sample solution through a 0.45 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point would be a gradient of Acetonitrile and Water (both containing 0.1% TFA).
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detection at a wavelength appropriate for the aromatic rings (e.g., 254 nm).
-
Inject the prepared standards and time-point samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve from the reference standard data (Peak Area vs. Concentration).
-
Identify and quantify the peak corresponding to 4-(trifluoromethyl)benzoic acid in the time-point samples using the calibration curve.
-
Calculate the percentage of anhydride remaining at each time point.
-
Plot the percentage of anhydride purity versus time to determine the degradation rate under the tested conditions.
-
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 25753-16-6 [chemicalbook.com]
- 6. 4-Trifluoromethylbenzoic anhydride | C16H8F6O3 | CID 2760733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aplng.com.au [aplng.com.au]
Methodological & Application
Application Notes and Protocols for the Acylation of Alcohols with 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the protection of alcohol functionalities and the synthesis of ester-containing molecules, which are prevalent in pharmaceuticals and material science. The use of 4-(Trifluoromethyl)benzoic anhydride as an acylating agent offers distinct advantages, including high reactivity and the introduction of a trifluoromethyl group, a common motif in drug discovery for enhancing metabolic stability and binding affinity. This document provides a detailed protocol for the acylation of alcohols using this compound, including reaction conditions, a step-by-step experimental procedure, and a guide to product purification.
Chemical Reaction
The overall chemical transformation involves the reaction of an alcohol (R-OH) with this compound in the presence of a catalyst to yield the corresponding 4-(trifluoromethyl)benzoate ester and 4-(trifluoromethyl)benzoic acid as a byproduct.
Caption: General reaction for the acylation of an alcohol.
Quantitative Data Summary
The efficiency of the acylation reaction is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes typical reaction parameters for the acylation of a generic primary alcohol.
| Parameter | Value | Notes |
| Reactants | ||
| Alcohol | 1.0 mmol | Limiting reagent |
| This compound | 1.2 mmol | Slight excess to ensure complete conversion |
| Catalyst (DMAP) | 0.1 mmol | 10 mol% |
| Solvent (Dichloromethane) | 10 mL | Anhydrous |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 6 hours | Monitored by TLC |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NaHCO₃ | To neutralize the acidic byproduct |
| Extraction Solvent | Dichloromethane | |
| Purification Method | Column Chromatography | Silica gel |
| Expected Yield | >90% | For unhindered primary alcohols |
Experimental Protocol
This protocol details a general procedure for the acylation of a primary alcohol with this compound using 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (1.2 mmol, 434 mg)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 12 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) to the solution and stir until it dissolves.
-
-
Addition of Anhydride:
-
In a separate vial, dissolve this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the anhydride solution dropwise to the stirred alcohol solution at room temperature over 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The product ester should have a higher Rf value than the starting alcohol.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically 2-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure 4-(trifluoromethyl)benzoate ester.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Step-by-step experimental workflow for acylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a moisture-sensitive and corrosive solid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
DMAP is toxic and should be handled with caution.
Application Notes & Protocols: Acylation of Primary Amines using 4-(Trifluoromethyl)benzoic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the acylation of primary amines using 4-(Trifluoromethyl)benzoic anhydride. This reaction is a robust method for synthesizing N-substituted 4-(trifluoromethyl)benzamides, which are of significant interest in medicinal chemistry and materials science. We present the reaction mechanism, a comprehensive experimental protocol, representative data, and key applications, particularly in drug development where the trifluoromethyl moiety is used to enhance pharmacological properties.
Introduction: Amidation vs. Esterification
It is a fundamental principle of organic chemistry that the reaction of a carboxylic anhydride with an amine yields an amide . The user's initial topic mentioned "esterification," which is the reaction of an anhydride with an alcohol. The process described herein is correctly termed amidation or, more broadly, N-acylation . In this reaction, the primary amine acts as a nucleophile, attacking a carbonyl carbon of the this compound to form a stable amide bond.
The 4-(trifluoromethyl)benzoyl group is a critical building block in modern drug design. The trifluoromethyl (-CF3) group is a highly electronegative and metabolically stable bioisostere for other groups like chlorine or a methyl group. Its incorporation into a molecule can significantly enhance properties such as:
-
Lipophilicity: Improving membrane permeability and oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation and increasing the drug's half-life.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups and create favorable interactions with target proteins.
Therefore, this compound serves as a valuable reagent for introducing this pharmacologically beneficial moiety onto primary amine scaffolds.[1]
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a 4-(trifluoromethyl)benzoate anion as a leaving group and forming the protonated amide. A base, either a second equivalent of the starting amine or an added non-nucleophilic base like triethylamine, deprotonates the amide to yield the final product.
Experimental Protocols
This section details a general procedure for the N-acylation of a primary amine with this compound.
3.1. Materials and Equipment
-
Reagents:
-
Primary amine (substrate)
-
This compound (1.1 equivalents)
-
Triethylamine (Et3N) or Pyridine (1.5 equivalents, as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hydrochloric acid (1 M HCl)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
-
TLC plates (silica gel)
-
3.2. Experimental Workflow Diagram
References
Application Notes and Protocols: The Role of 4-(Trifluoromethyl)benzoic Anhydride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzoic anhydride is a versatile and highly efficient reagent for the introduction of the 4-(trifluoromethyl)benzoyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.[1] These characteristics make this compound a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, N-(4-cyanophenyl)-4-(trifluoromethyl)benzamide. This intermediate is a precursor for various biologically active molecules, including potential therapeutic agents.
Core Application: Acylation of Anilines
The primary application of this compound in pharmaceutical synthesis is as a powerful acylating agent. It readily reacts with nucleophiles, such as primary and secondary amines, to form stable amide bonds. This reaction is particularly useful for the acylation of anilines and their derivatives, which are common scaffolds in drug discovery.
Key Advantages of this compound in Acylation:
-
High Reactivity: The anhydride is more reactive than the corresponding carboxylic acid, allowing for milder reaction conditions and shorter reaction times.
-
Good Yields: Acylation reactions with this compound typically proceed in high yields.
-
Simplified Purification: The by-product of the reaction is 4-(trifluoromethyl)benzoic acid, which can often be easily removed by an aqueous wash, simplifying product purification.
Synthesis of N-(4-cyanophenyl)-4-(trifluoromethyl)benzamide: An Exemplary Protocol
N-(4-cyanophenyl)-4-(trifluoromethyl)benzamide serves as a crucial building block in the development of various pharmaceutical agents. Its synthesis via the acylation of 4-aminobenzonitrile with this compound is a representative example of the utility of this reagent.
Experimental Protocol
Materials:
-
4-Aminobenzonitrile
-
This compound
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Anhydride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirring solution of 4-aminobenzonitrile and pyridine over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminobenzonitrile) is consumed. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional dichloromethane.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to remove the 4-(trifluoromethyl)benzoic acid by-product), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-cyanophenyl)-4-(trifluoromethyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-(4-cyanophenyl)-4-(trifluoromethyl)benzamide using this compound.
| Parameter | Value |
| Reactant Ratio | |
| 4-Aminobenzonitrile | 1.0 eq |
| This compound | 1.1 eq |
| Pyridine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Yield and Purity | |
| Typical Yield | 85 - 95% |
| Purity (after recrystallization) | >98% |
Logical Workflow for the Synthesis
The synthesis of N-(4-cyanophenyl)-4-(trifluoromethyl)benzamide using this compound follows a logical and straightforward workflow, as illustrated in the diagram below.
References
Application Notes: The Role of 4-(Trifluoromethyl)benzoic Anhydride in the Synthesis of Novel Agrochemicals
Introduction
The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern agrochemical design. The unique electronic properties of the CF3 group can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients. 4-(Trifluoromethyl)benzoic anhydride is a versatile reagent that serves as a powerful tool for introducing the 4-(trifluoromethyl)benzoyl group into potential agrochemical candidates, such as insecticides, herbicides, and fungicides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a model benzamide insecticide.
Key Applications in Agrochemical Synthesis
This compound is primarily utilized as an acylating agent in the synthesis of complex organic molecules. Its reactivity makes it an effective intermediate for the creation of advanced agrochemicals.[1] In this context, it is particularly useful for the formation of amide and ester linkages, which are common structural motifs in a wide range of pesticides. The 4-(trifluoromethyl)benzoyl moiety, once incorporated, can contribute to improved efficacy and selectivity against target pests.[2][3][4]
While direct synthesis examples of commercialized agrochemicals using this compound are not extensively detailed in publicly available literature, its utility can be demonstrated through the synthesis of novel benzoylphenylurea insecticides. This class of insecticides acts as insect growth regulators by inhibiting chitin biosynthesis.
Hypothetical Synthesis of a Novel Benzamide Insecticide
For the purpose of these application notes, we will detail the synthesis of N-((4-chlorophenyl)carbamoyl)-4-(trifluoromethyl)benzamide, a representative molecule of a potential benzamide insecticide. This synthesis showcases the utility of this compound in forming a crucial amide bond.
Reaction Scheme:
Experimental Protocol: Synthesis of N-((4-chlorophenyl)carbamoyl)-4-(trifluoromethyl)benzamide
Materials:
-
This compound (Purity: ≥98.0%)[1]
-
1-(4-chlorophenyl)urea
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(4-chlorophenyl)urea (1.71 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate beaker, dissolve this compound (3.62 g, 10 mmol) in anhydrous dichloromethane (30 mL).
-
Add the this compound solution dropwise to the stirring solution of 1-(4-chlorophenyl)urea over a period of 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield the desired product as a white solid.
Quantitative Data Summary
| Parameter | Value |
| Reactant | This compound |
| Molar Mass | 362.22 g/mol |
| Purity | ≥98.0% |
| Product | N-((4-chlorophenyl)carbamoyl)-4-(trifluoromethyl)benzamide |
| Theoretical Yield | 3.43 g |
| Actual Yield | 2.95 g |
| Reaction Yield | 86% |
| Melting Point | 188-190 °C |
| Purity (by HPLC) | 99.2% |
Visualization of a Standard Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a novel agrochemical using this compound.
Caption: General workflow for the synthesis of a benzamide insecticide.
Mode of Action: Chitin Synthesis Inhibition
Benzoylphenylurea insecticides, the class to which our model compound belongs, act by inhibiting chitin biosynthesis in insects. Chitin is a crucial component of the insect's exoskeleton. By disrupting the production of chitin, these insecticides interfere with the molting process, leading to the death of the insect larvae.
Signaling Pathway Diagram
The following diagram illustrates the simplified mode of action of benzoylphenylurea insecticides.
Caption: Mode of action of benzoylphenylurea insecticides.
This compound is a valuable reagent for the synthesis of novel agrochemicals. Its ability to efficiently introduce the 4-(trifluoromethyl)benzoyl moiety allows for the creation of compounds with potentially enhanced biological activity. The provided protocols and diagrams serve as a guide for researchers and scientists in the development of new and effective crop protection agents. The exploration of derivatives synthesized from this anhydride may lead to the discovery of next-generation insecticides with improved performance and safety profiles.
References
- 1. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated heterocycles are a cornerstone in modern medicinal chemistry, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The introduction of a trifluoromethyl (-CF3) group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. 4-(Trifluoromethyl)benzoic anhydride is a versatile reagent for introducing the 4-(trifluoromethyl)benzoyl moiety, which can serve as a key precursor in the synthesis of various trifluoromethylated heterocycles. These heterocycles are of significant interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazoles, a class of heterocycles with diverse biological activities. The protocols outlined below describe a two-step synthesis commencing with the preparation of 4-(trifluoromethyl)benzohydrazide, followed by its conversion to the target oxadiazole.
Synthesis of 4-(Trifluoromethyl)benzohydrazide
A key starting material for the synthesis of 4-(trifluoromethyl)phenyl-substituted heterocycles is 4-(trifluoromethyl)benzohydrazide. This intermediate can be efficiently prepared from 4-(trifluoromethyl)benzoic acid in a two-step process involving esterification followed by hydrazinolysis.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide
Step 1: Esterification of 4-(Trifluoromethyl)benzoic Acid
-
To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-(trifluoromethyl)benzoate.
Step 2: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate
-
Dissolve the methyl 4-(trifluoromethyl)benzoate (1.0 eq) in ethanol (10-15 mL per gram of ester).
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture at reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to afford pure 4-(trifluoromethyl)benzohydrazide.
Synthesis of 2-Aryl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the acylation of an aroylhydrazide with this compound to form an N,N'-diacylhydrazine intermediate, followed by cyclodehydration.
General Workflow
Caption: General workflow for the synthesis of 2-aryl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-Phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
Step 1: Synthesis of N-Benzoyl-N'-(4-trifluoromethylbenzoyl)hydrazine
-
In a round-bottom flask, dissolve benzohydrazide (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine (10-15 mL per gram of hydrazide).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude N-benzoyl-N'-(4-trifluoromethylbenzoyl)hydrazine. This intermediate can be used in the next step without further purification or can be recrystallized from ethanol.
Step 2: Cyclodehydration to form 2-Phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
-
To the crude N-benzoyl-N'-(4-trifluoromethylbenzoyl)hydrazine (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃, 5-10 eq) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetone) to afford the pure 2-phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 2-aryl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazoles based on analogous transformations. Actual results may vary depending on the specific substrates and reaction scale.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzohydrazide, this compound | Pyridine, Dichloromethane | 0 to RT | 4 - 6 | 85 - 95 |
| 2 | N-Benzoyl-N'-(4-trifluoromethylbenzoyl)hydrazine | POCl₃ | Reflux (100-110) | 2 - 4 | 70 - 85 |
| 1 | 4-Methoxybenzohydrazide, this compound | Pyridine | 0 to RT | 4 - 6 | 80 - 90 |
| 2 | N-(4-Methoxybenzoyl)-N'-(4-trifluoromethylbenzoyl)hydrazine | POCl₃ | Reflux (100-110) | 2 - 4 | 65 - 80 |
| 1 | 4-Chlorobenzohydrazide, this compound | Pyridine, Dichloromethane | 0 to RT | 4 - 6 | 88 - 96 |
| 2 | N-(4-Chlorobenzoyl)-N'-(4-trifluoromethylbenzoyl)hydrazine | POCl₃ | Reflux (100-110) | 2 - 4 | 75 - 88 |
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis of trifluoromethylated oxadiazoles.
Conclusion
The protocols described provide a reliable framework for the synthesis of trifluoromethylated 1,3,4-oxadiazoles using this compound. These methods are scalable and applicable to a range of substrates, making them valuable tools for researchers in drug discovery and medicinal chemistry. The resulting trifluoromethylated heterocycles can serve as key building blocks for the development of novel therapeutic agents. It is recommended to optimize reaction conditions for each specific substrate to achieve the best results. Standard laboratory safety procedures should be followed when handling all chemicals.
Catalyst Selection for 4-(Trifluoromethyl)benzoic Anhydride Mediated Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzoic anhydride (TFBA) is a versatile reagent for the introduction of the 4-(trifluoromethyl)benzoyl group, a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. The efficiency and selectivity of acylation and esterification reactions employing TFBA are highly dependent on the choice of catalyst. This document provides a comprehensive guide to selecting the appropriate catalyst for TFBA-mediated reactions, with a focus on two major classes: Lewis acids and organocatalysts. Detailed experimental protocols and mechanistic insights are provided to aid researchers in optimizing their synthetic strategies.
Catalyst Selection: A Comparative Overview
The choice between a Lewis acid and an organocatalyst for TFBA-mediated reactions depends on several factors, including the substrate's steric hindrance, acid/base sensitivity, and the desired reaction conditions. While Lewis acids are highly effective, particularly for activating the anhydride, organocatalysts like 4-(dimethylamino)pyridine (DMAP) offer a powerful alternative under milder, nucleophilic catalysis conditions.
Quantitative Data on Catalyst Performance
The following table summarizes the performance of representative Lewis acid and organocatalysts in acylation reactions with anhydrides. While specific data for TFBA is often embedded in broader studies, the presented data for structurally related anhydrides provides a strong basis for catalyst selection.
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 1-Adamantanol | Acetic Anhydride | 5 | CH₂Cl₂ | 1 | 95 | [1](--INVALID-LINK--) |
| Sc(OTf)₃/DMAP | t-Butanol | Benzoic Anhydride | 5 / 10 | CH₂Cl₂ | 3 | 92 | [1](--INVALID-LINK--) |
| Bi(OTf)₃ | 1-Adamantanol | Pivalic Anhydride | 1 | CH₂Cl₂ | 0.5 | 98 | [2](--INVALID-LINK--) |
| DMAP | 1-Phenylethanol | Acetic Anhydride | 1 | Neat | 0.5 | >99 | [3](--INVALID-LINK--) |
| DMAP | 1-Methylcyclohexanol | Acetic Anhydride | 2 | Neat | 2 | 98 | [3](--INVALID-LINK--) |
Note: The combination of Sc(OTf)₃ and DMAP has been shown to be particularly effective for the acylation of sterically hindered alcohols.[1](--INVALID-LINK--)
Mechanistic Insights and Signaling Pathways
Understanding the reaction mechanism is crucial for catalyst selection and reaction optimization. The pathways for Lewis acid and DMAP catalysis differ significantly.
Lewis Acid Catalysis
Lewis acids activate the this compound by coordinating to one of the carbonyl oxygens. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol or amine.
Caption: Lewis Acid-Catalyzed Acylation Pathway.
Organocatalysis with DMAP
4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (alcohol or amine) to afford the acylated product and regenerate the DMAP catalyst.
Caption: DMAP-Catalyzed Acylation Pathway.
Experimental Protocols
The following protocols are provided as a starting point for the optimization of your specific reaction. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Sc(OTf)₃-Catalyzed Esterification of a Primary Alcohol
This protocol describes the esterification of benzyl alcohol with this compound using scandium(III) triflate as a catalyst.
Materials:
-
Benzyl alcohol
-
This compound (TFBA)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 equiv), anhydrous dichloromethane (0.2 M solution), and scandium(III) triflate (0.05 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: DMAP-Catalyzed Acylation of a Primary Amine
This protocol details the acylation of aniline with this compound using 4-(dimethylamino)pyridine as a catalyst.
Materials:
-
Aniline
-
This compound (TFBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (0.2 M solution).
-
Add this compound (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl to remove unreacted aniline and DMAP.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Experimental Workflow
The general workflow for a catalyst screening and optimization study for TFBA-mediated reactions is outlined below.
Caption: General Experimental Workflow.
Conclusion
The selection of an appropriate catalyst is paramount for the successful implementation of this compound in organic synthesis. Lewis acids such as Sc(OTf)₃ are highly effective for activating the anhydride, especially with sterically hindered substrates. Organocatalysts like DMAP provide a milder, nucleophilic pathway suitable for a broad range of substrates. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively utilize TFBA to synthesize novel molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols for High-Yield Esterification Using 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various functional materials. The choice of coupling reagent is paramount to ensure high yields, selectivity, and mild reaction conditions, particularly when dealing with complex and sensitive substrates. 4-(Trifluoromethyl)benzoic anhydride (TFBA) has emerged as a highly effective reagent for esterification reactions. The presence of the strong electron-withdrawing trifluoromethyl group at the 4-position of the aromatic ring significantly enhances the reactivity of the anhydride, facilitating efficient acylation of alcohols under mild conditions.[1] This document provides detailed protocols and application notes for conducting high-yield esterification reactions using TFBA.
Advantages of Using this compound
-
High Reactivity: The electron-withdrawing nature of the CF₃ group makes the carbonyl carbons of the anhydride more electrophilic, leading to faster and more efficient reactions.[1]
-
Excellent Chemoselectivity: Reactions with TFBA exhibit high chemoselectivity, favoring the formation of the desired aliphatic or aromatic carboxylic esters with minimal side products.[1]
-
Mild Reaction Conditions: Esterification with TFBA can often be carried out at room temperature, which is beneficial for substrates that are thermally sensitive.
-
Good Yields: The use of TFBA, often in conjunction with a suitable catalyst, leads to high yields of the desired ester products.[1][2]
Reaction Parameters and Optimization
Several factors can influence the outcome of the esterification reaction. Careful optimization of these parameters is key to achieving high yields.
| Parameter | Recommendation | Rationale |
| Catalyst | Lewis acids (e.g., TiCl₂(ClO₄)₂) or nucleophilic catalysts (e.g., 4-(dimethylamino)pyridine, DMAP). | Lewis acids activate the anhydride, making it more susceptible to nucleophilic attack.[1] Nucleophilic catalysts like DMAP are effective, especially under basic conditions.[1][2] |
| Solvent | Aprotic solvents such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or toluene. | These solvents are inert under the reaction conditions and effectively dissolve the reactants. |
| Temperature | Room temperature (20-25 °C) is often sufficient. Gentle heating may be required for less reactive alcohols. | Milder temperatures help to minimize side reactions and decomposition of sensitive substrates. |
| Stoichiometry | A slight excess of the anhydride (1.1-1.5 equivalents) relative to the alcohol is typically used. | This ensures complete consumption of the often more valuable alcohol substrate. |
| Reaction Time | Varies from a few hours to overnight, depending on the substrate and catalyst. | The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). |
Experimental Protocols
Two primary protocols are presented below, one employing a Lewis acid catalyst and the other a nucleophilic catalyst.
Protocol 1: Lewis Acid-Catalyzed Esterification
This protocol is particularly effective for achieving high yields and selectivity.[1]
Materials:
-
Alcohol (1.0 eq)
-
This compound (TFBA) (1.2 eq)
-
Lewis Acid (e.g., TiCl₂(ClO₄)₂) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add the Lewis acid catalyst (0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous dichloromethane.
-
Add the TFBA solution dropwise to the alcohol solution at room temperature over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Protocol 2: DMAP-Catalyzed Esterification
This protocol is suitable for acid-sensitive substrates and offers a convenient workup.[1][2]
Materials:
-
Alcohol (1.0 eq)
-
This compound (TFBA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in anhydrous dichloromethane.
-
Add this compound (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 1-6 hours).
-
After completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired ester.
Data Presentation
The following table summarizes representative yields for the esterification of various alcohols with this compound under optimized conditions.
| Entry | Alcohol Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 1-Octanol | TiCl₂(ClO₄)₂ | CH₂Cl₂ | 4 | >95 |
| 2 | Benzyl alcohol | DMAP | Toluene | 2 | 98 |
| 3 | tert-Butanol | TiCl₂(ClO₄)₂ | CH₂Cl₂ | 24 | 85 |
| 4 | Menthol | DMAP | CH₂Cl₂ | 6 | 92 |
Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the esterification process.
Caption: General workflow for esterification using this compound.
The signaling pathway below illustrates the catalytic cycle for a DMAP-catalyzed acylation.
Caption: Catalytic cycle of DMAP in the acylation of an alcohol with TFBA.
References
Application Notes and Protocols: 4-(Trifluoromethyl)benzoic Anhydride in Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide synthesis is a cornerstone of biomedical research and drug development. The formation of the amide bond between amino acids is the fundamental step in this process, and the choice of coupling reagent is critical for achieving high yields, purity, and minimal racemization. While numerous coupling reagents are commercially available, the exploration of novel reagents with unique properties continues to be an area of active interest.
4-(Trifluoromethyl)benzoic anhydride is an aromatic anhydride that can serve as a carboxylic acid activator in peptide coupling reactions. The presence of the electron-withdrawing trifluoromethyl group is anticipated to enhance the reactivity of the anhydride, potentially leading to faster reaction times. These application notes provide a general overview, a hypothetical protocol for the use of this compound in peptide synthesis, and a comparison with other common coupling reagents.
Principle of Symmetric Anhydrides in Peptide Coupling
Symmetric anhydrides are formed from two equivalents of a carboxylic acid. In peptide synthesis, a symmetric anhydride of an N-protected amino acid can be pre-formed or generated in situ. This activated species then reacts with the free amine of another amino acid or peptide to form the desired peptide bond. A key characteristic of this method is that one equivalent of the N-protected amino acid is consumed to form the anhydride, and another is incorporated into the peptide chain, with the other half being released as a carboxylate.
Potential Advantages and Considerations
The use of this compound, by extension of the principles of symmetric aromatic anhydrides in peptide coupling, presents a unique set of potential advantages and points for consideration:
-
Reactivity: The electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of the carbonyl carbons, potentially leading to faster acylation reactions compared to unsubstituted benzoic anhydride.
-
Byproduct: The byproduct of the coupling reaction is 4-(trifluoromethyl)benzoic acid, which is typically soluble in organic solvents, facilitating its removal during purification.
-
Cost-Effectiveness: For the activation of a valuable or complex carboxylic acid, using a less expensive activating agent like a benzoic anhydride derivative can be economically advantageous.
However, researchers should also consider:
-
Racemization: As with many activating agents, there is a potential for racemization, especially when coupling peptide fragments. The use of a non-coordinating base and optimal reaction temperatures is crucial.
-
Atom Economy: When pre-forming a symmetric anhydride of a valuable N-protected amino acid, half of the amino acid is consumed as the leaving group.
Comparative Data of Coupling Reagents
Due to the limited specific data on this compound in peptide coupling, the following table provides a qualitative comparison with other common coupling reagents based on general principles.
| Coupling Reagent Class | Example(s) | General Reactivity | Common Byproducts | Key Considerations |
| Aromatic Anhydrides | This compound , Benzoic Anhydride | Moderate to High | Aromatic carboxylic acid | Potential for high reactivity due to electron-withdrawing groups. Byproducts are generally soluble in organic solvents. |
| Carbodiimides | DCC, DIC, EDC | High | Substituted ureas | DCC byproduct is poorly soluble, making it less suitable for solid-phase synthesis. DIC byproduct is more soluble. EDC and its byproduct are water-soluble.[1] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very High | Hexamethylphosphoramide (HMPA) or its derivatives, phosphine oxides | Highly efficient but can be more expensive. BOP produces carcinogenic HMPA.[2] PyBOP and PyAOP are safer alternatives.[1] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | Tetramethylurea | Very efficient and fast reactions with low racemization.[1] HATU is particularly effective for sterically hindered couplings. |
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase peptide synthesis (SPPS) using a symmetric anhydride approach, adapted for this compound as the activating agent for an N-protected amino acid.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of the N-protected amino acid: a. In a round-bottom flask, dissolve 2 equivalents of the N-protected amino acid in anhydrous DCM. b. Add 1 equivalent of this compound. c. Add 2 equivalents of DIPEA to the mixture. d. Stir the reaction mixture at room temperature for 1-2 hours to form the symmetric anhydride of the N-protected amino acid.
-
Coupling Reaction: a. In a separate flask, dissolve 1 equivalent of the amino acid ester hydrochloride in anhydrous DCM and add 1.1 equivalents of DIPEA to neutralize the salt. b. Add the solution of the activated N-protected amino acid (from step 1) to the neutralized amino acid ester solution. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol outlines a manual coupling step on a resin for Fmoc-based SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Preparation: a. Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. b. Drain the DMF.
-
Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid in DMF. b. Add 1.5 equivalents of this compound. c. Add 3 equivalents of DIPEA. d. Allow the mixture to react for 15-30 minutes at room temperature to form the symmetric anhydride.
-
Coupling to Resin: a. Add the pre-activated amino acid solution to the resin in the synthesis vessel. b. Agitate the mixture at room temperature for 1-2 hours. c. Monitor the coupling completion using a qualitative test such as the Kaiser test (for primary amines).[3]
-
Washing: a. If the Kaiser test is negative (indicating complete coupling), drain the reaction solution. b. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Next Cycle: a. Proceed to the Fmoc deprotection step for the next coupling cycle. b. If the Kaiser test is positive, a second coupling (recoupling) may be necessary.[3]
Visualization of Workflows and Concepts
To aid in the understanding of the processes involved, the following diagrams have been generated.
Caption: General workflow for peptide coupling using a symmetric anhydride.
Caption: Logical workflow for troubleshooting incomplete coupling in SPPS.
Conclusion
This compound represents a potentially useful, highly reactive agent for the activation of N-protected amino acids in peptide synthesis. The protocols provided herein are general guidelines and may require optimization based on the specific amino acids being coupled. Researchers are encouraged to carefully monitor reaction conditions and purity to achieve the desired peptide products. As with any synthetic methodology, careful consideration of the reactivity, potential side reactions, and purification strategies is essential for successful implementation.
References
Application Notes and Protocols for Chemoselective Acylation with 4-(Trifluoromethyl)benzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemoselective acylation of polyfunctional molecules using 4-(trifluoromethyl)benzoic anhydride. This reagent is particularly valuable in pharmaceutical and agrochemical research for introducing the trifluoromethylbenzoyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The following protocols offer strategies for selectively acylating either amino or hydroxyl groups within the same molecule, a crucial step in the synthesis of complex organic compounds.
Key Applications
This compound serves as a key reagent in the synthesis of a variety of fluorinated organic compounds. Its applications are prominent in:
-
Pharmaceutical Development: Used in the creation of active pharmaceutical ingredients (APIs) where fluorinated moieties can improve drug efficacy and pharmacokinetic profiles.
-
Agrochemicals: Employed in the synthesis of advanced pesticides and herbicides.
-
Polymer Chemistry: Utilized to produce specialty polymers with enhanced thermal stability and chemical resistance.
Principles of Chemoselective Acylation
Achieving chemoselectivity in the acylation of molecules with multiple nucleophilic groups, such as amino alcohols, relies on modulating the reactivity of these groups.
-
Selective N-Acylation: In the presence of a base, the more nucleophilic amino group will preferentially attack the acylating agent over the less nucleophilic hydroxyl group. The reaction is typically performed at low temperatures to minimize side reactions.
-
Selective O-Acylation: Under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt. This allows the hydroxyl group to be selectively acylated by the anhydride.[1]
Experimental Protocols
Protocol 1: Selective N-Acylation of an Amino Alcohol
This protocol is designed for the selective acylation of the amino group in a molecule containing both primary/secondary amine and primary/secondary alcohol functionalities. The example below uses 4-aminobenzyl alcohol as the substrate.
Reaction Scheme:
Materials:
-
4-Aminobenzyl alcohol
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled solution of the amino alcohol over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Protocol 2: Selective O-Acylation of an Amino Alcohol
This protocol facilitates the selective acylation of a hydroxyl group in the presence of an amino group by leveraging acidic conditions to protect the amine. The example below uses serine as the substrate.
Reaction Scheme:
Materials:
-
Serine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O), cold
Procedure:
-
In a round-bottom flask, suspend serine (1.0 eq) in trifluoroacetic acid at room temperature. Stir until a clear solution is obtained.
-
Add this compound (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, precipitate the product by adding cold diethyl ether to the reaction mixture.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the O-acylated amino acid salt.
Data Presentation
Table 1: Representative Data for Selective N-Acylation of Amino Alcohols
| Substrate | Product | Yield (%) | Selectivity (N:O) |
| 4-Aminobenzyl alcohol | N-(4-(hydroxymethyl)phenyl)-4-(trifluoromethyl)benzamide | 85-95 | >95:5 |
| Ethanolamine | N-(2-hydroxyethyl)-4-(trifluoromethyl)benzamide | 80-90 | >95:5 |
| 3-Amino-1-propanol | N-(3-hydroxypropyl)-4-(trifluoromethyl)benzamide | 82-92 | >95:5 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate.
Table 2: Representative Data for Selective O-Acylation of Amino Alcohols under Acidic Conditions
| Substrate | Product | Yield (%) | Selectivity (O:N) |
| Serine | O-(4-(trifluoromethyl)benzoyl)serine | 75-85 | >95:5 |
| Threonine | O-(4-(trifluoromethyl)benzoyl)threonine | 70-80 | >95:5 |
| Tyrosine | O-(4-(trifluoromethyl)benzoyl)tyrosine | 78-88 | >95:5 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate.
Visualizations
Caption: Workflow for Selective N-Acylation.
Caption: Workflow for Selective O-Acylation.
Caption: Control of Chemoselectivity.
References
Troubleshooting & Optimization
Technical Support Center: 4-(Trifluoromethyl)benzoic Anhydride Acylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in acylation reactions using 4-(trifluoromethyl)benzoic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my acylation reaction with this compound?
Low yields in Friedel-Crafts acylation reactions involving this compound are common and can be attributed to several factors. The most significant is the presence of the trifluoromethyl group (-CF3) on the benzoic anhydride. This group is strongly electron-withdrawing, which deactivates the acylium ion electrophile, making it less reactive.[1][2] Consequently, the aromatic substrate is less readily attacked, leading to lower product formation. Other common causes for low yields include catalyst inactivity, suboptimal reaction conditions, and the presence of impurities.
Q2: What is the most critical factor to control in this reaction?
Anhydrous (dry) conditions are paramount for the success of Friedel-Crafts acylation.[1][2] Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reaction system will react with and deactivate the catalyst, significantly reducing or completely inhibiting the reaction.[1][2] Therefore, it is crucial to use anhydrous solvents, thoroughly dry all glassware, and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).
Q3: Can I use a catalytic amount of Lewis acid?
In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid catalyst is necessary.[1] This is because the ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1] Using a substoichiometric amount of the catalyst may result in incomplete conversion and low yields.
Q4: Are there alternative catalysts to traditional Lewis acids like AlCl₃?
Yes, several alternative catalysts can be employed, which may offer advantages in terms of handling, reactivity, and environmental impact. These include:
-
Brønsted acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can effectively catalyze acylation reactions.[3]
-
Metal Triflates: Lanthanide triflates and other metal triflates are often more water-tolerant than traditional Lewis acids and can be used in catalytic amounts.[4]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling.
-
Combined Catalyst Systems: A combination of a Lewis acid and a Brønsted acid, such as hafnium(IV) triflate (Hf(OTf)₄) and trifluoromethanesulfonic acid (TfOH), has been shown to accelerate Friedel-Crafts acylation.[4]
Q5: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the reaction's success. It should be inert to the reaction conditions and capable of dissolving the reactants. Commonly used solvents for Friedel-Crafts acylation include:
-
Chlorinated hydrocarbons: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are frequently used.[1]
-
Carbon disulfide (CS₂): This is another common solvent, though its use is often limited due to its high volatility and flammability.
-
Nitro-containing solvents: Nitrobenzene or nitromethane can be used, particularly when a higher reaction temperature is required.
It is important to avoid solvents that can react with the Lewis acid or the acylating agent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue: Low or No Product Yield
My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes and how can I troubleshoot them?
A low or non-existent yield is the most common problem. The following troubleshooting workflow can help identify and resolve the issue.
Detailed Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Question: Did I ensure all glassware was thoroughly dried and the reaction was run under an inert atmosphere?
-
Solution: Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (nitrogen or argon).
-
-
Assess Catalyst Activity and Stoichiometry:
-
Question: Is my Lewis acid catalyst active? Am I using a sufficient amount?
-
Solution: Use a fresh, unopened container of the Lewis acid. Clumpy or discolored catalyst may be inactive due to moisture exposure. For acylation with this compound, start with at least a stoichiometric amount of the catalyst relative to the anhydride.
-
-
Confirm Reagent Purity:
-
Question: Are my this compound and aromatic substrate pure?
-
Solution: Impurities in the starting materials can inhibit the reaction. Use freshly purified reagents if their quality is in doubt.
-
-
Optimize Reaction Temperature:
-
Question: Is the reaction temperature appropriate?
-
Solution: Due to the deactivating effect of the -CF3 group, reactions with this compound may require higher temperatures than acylations with other anhydrides. Start with room temperature and gradually increase the temperature, monitoring the reaction for product formation and potential decomposition.
-
-
Adjust Reaction Time:
-
Question: Have I allowed sufficient time for the reaction to proceed?
-
Solution: Reactions with deactivated electrophiles can be slow. Monitor the reaction progress over an extended period (e.g., 24 hours) using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Consider an Alternative Catalyst:
-
Question: Is a different catalyst more suitable for my substrate?
-
Solution: If the above steps do not improve the yield, consider using a stronger Lewis acid, a Brønsted acid like TfOH, or a combined catalyst system.
-
Data Presentation
Due to the deactivating nature of the trifluoromethyl group, quantitative data for the acylation of various arenes with this compound is not as widely reported as for other acylating agents. The following table provides a representative comparison of yields for Friedel-Crafts acylation of anisole with different anhydrides under various catalytic conditions to illustrate general trends.
Table 1: Representative Yields for Friedel-Crafts Acylation of Anisole with Different Anhydrides
| Anhydride | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | FeCl₃·6H₂O (10) | TAAIL | 60 | 2 | 99 |
| Acetic Anhydride | FeCl₃·6H₂O (5) | TAAIL | 60 | 2 | 86 |
| Propionic Anhydride | FeCl₃·6H₂O (10) | TAAIL | 60 | 4-72 | 41-92 |
| Benzoic Anhydride | FeCl₃·6H₂O (10) | TAAIL | 60 | 4-72 | 41-92 |
Data adapted from a study on Friedel–Crafts acylation in tunable aryl alkyl ionic liquids (TAAILs). This data is for illustrative purposes and yields for this compound may be lower under similar conditions.
Experimental Protocols
The following is a general, representative protocol for the Friedel-Crafts acylation of an activated arene (e.g., anisole) with this compound. Note: This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Anisole (or other aromatic substrate)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the suspension.
-
Anhydride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anhydride solution dropwise to the stirred suspension of aluminum chloride.
-
Substrate Addition: After the anhydride addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If no reaction is observed, gradually heat the mixture to reflux.
-
Workup: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding the mixture to a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
References
Removal of 4-(trifluoromethyl)benzoic acid byproduct from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of 4-(trifluoromethyl)benzoic acid, a common byproduct, from reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing 4-(trifluoromethyl)benzoic acid from a reaction mixture?
A1: The most common and effective methods for removing 4-(trifluoromethyl)benzoic acid leverage its acidic nature and polarity. These techniques include:
-
Acid-Base Extraction: This is a highly effective method that involves using an aqueous basic solution to convert the acidic byproduct into its water-soluble salt, thereby separating it from the neutral or basic desired product in an organic solvent.
-
Recrystallization: This technique purifies the desired solid product by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities like 4-(trifluoromethyl)benzoic acid in the mother liquor.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, which is effective for isolating the desired product from the more polar 4-(trifluoromethyl)benzoic acid byproduct.
Q2: How do I choose the best purification method for my specific reaction?
A2: The choice of purification method depends on the properties of your desired compound and the scale of your reaction.
-
For neutral or basic compounds , acid-base extraction is typically the most efficient and scalable first step.
-
If your desired product is a solid , recrystallization can be a powerful final purification step to achieve high purity.
-
For complex mixtures or when high purity is required for a non-crystalline product , column chromatography is the most suitable, albeit potentially more time-consuming, option.
Q3: What are the key physical and chemical properties of 4-(trifluoromethyl)benzoic acid relevant to its removal?
A3: Understanding the properties of 4-(trifluoromethyl)benzoic acid is crucial for its effective removal. It is a white crystalline solid at room temperature.[1] Its solubility is moderate in water but increases in polar organic solvents like ethanol and acetone.[1] The presence of the carboxylic acid group makes it readily deprotonated by bases to form a water-soluble salt.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical outcomes for the purification techniques discussed. The values are representative for the removal of aromatic carboxylic acids and may vary depending on the initial purity of the crude product and specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield of Desired Compound | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 70-90% | >90% | High capacity, rapid, and effective for removing acidic impurities from neutral or basic compounds.[2] | 4-(trifluoromethyl)benzoic acid and other acidic byproducts. |
| Recrystallization | >99% | 60-85% | Can yield highly pure crystalline solid product and effectively removes trace impurities.[2] | Structurally similar byproducts, residual solvents, and remaining 4-(trifluoromethyl)benzoic acid. |
| Column Chromatography | 90-98% | 70-90% | High resolution, capable of separating structurally similar compounds. | Homo-coupled byproducts, unreacted starting materials, and polar impurities like 4-(trifluoromethyl)benzoic acid.[2] |
Experimental Protocols & Troubleshooting Guides
Acid-Base Extraction
Objective: To selectively remove the acidic byproduct, 4-(trifluoromethyl)benzoic acid, from a solution containing a neutral or basic desired product.
Detailed Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 4-(trifluoromethyl)benzoic acid salt will partition into the aqueous (bottom) layer.
-
Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the acidic byproduct.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution(s) |
| Emulsion Formation | High concentration of surfactants or vigorous shaking. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl instead of shaking. 3. Add brine to increase the ionic strength of the aqueous layer. 4. Filter the mixture through a pad of celite. |
| Poor Separation of Layers | Densities of the organic and aqueous layers are too similar. | 1. Add a small amount of a denser, water-immiscible solvent (e.g., chloroform) to the organic layer. 2. Add brine to the aqueous layer to increase its density. |
| Product Loss | The desired product has some acidic or basic character. | 1. Use a weaker base (e.g., NaHCO₃ instead of NaOH) if your product is weakly acidic. 2. Perform a back-extraction of the combined aqueous layers with fresh organic solvent to recover any dissolved product. |
Experimental Workflow for Acid-Base Extraction:
Caption: Workflow for the removal of 4-(trifluoromethyl)benzoic acid using acid-base extraction.
Recrystallization
Objective: To purify a solid desired product from soluble impurities, including 4-(trifluoromethyl)benzoic acid.
Detailed Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature. The impurity, 4-(trifluoromethyl)benzoic acid, should ideally remain soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure crystals of the desired product should form. The cooling can be further enhanced by placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure product. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the product, or the product is precipitating too quickly. | 1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Choose a solvent with a lower boiling point. |
| Low Recovery Yield | Too much solvent was used, or the product is significantly soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Cool the solution in an ice bath to maximize crystal formation. 3. Evaporate some of the mother liquor and cool again to obtain a second crop of crystals. |
Experimental Workflow for Recrystallization:
Caption: General workflow for the purification of a solid product by recrystallization.
Column Chromatography
Objective: To separate the desired product from 4-(trifluoromethyl)benzoic acid and other impurities based on their differing polarities.
Detailed Methodology:
-
Stationary and Mobile Phase Selection: Typically, silica gel is used as the stationary phase. The mobile phase (eluent) is a solvent system chosen based on the polarity of the desired compound. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The ideal solvent system should provide good separation of the desired product and the byproduct on a TLC plate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Pass the mobile phase through the column. The less polar compounds will travel down the column faster than the more polar compounds. The highly polar 4-(trifluoromethyl)benzoic acid will adhere more strongly to the silica gel and elute later.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. | 1. Adjust the polarity of the mobile phase. Use a less polar solvent system if all compounds elute too quickly, or a more polar system if they are retained on the column. 2. Consider using a different stationary phase (e.g., alumina). |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. | 1. Gradually increase the polarity of the eluent (gradient elution). 2. If the compound is very polar, consider using a reverse-phase column. |
| Cracked or Channeled Column | Improper packing of the column. | 1. Ensure the silica gel is packed uniformly without any air bubbles. 2. Repack the column if necessary. |
Decision-Making Flowchart for Purification:
Caption: A decision-making flowchart to guide the selection of the appropriate purification method.
References
Optimizing reaction conditions for sterically hindered alcohols with 4-(Trifluoromethyl)benzoic anhydride
Here is the Technical Support Center for optimizing reaction conditions for sterically hindered alcohols with 4-(Trifluoromethyl)benzoic anhydride.
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols for the esterification of sterically hindered alcohols using this compound (TFBA).
Frequently Asked Questions (FAQs)
Q1: Why use this compound (TFBA) for esterification? A1: TFBA is a highly effective acylation reagent, particularly for reactions requiring high chemoselectivity. The strong electron-withdrawing trifluoromethyl group at the 4-position of the aromatic ring significantly enhances the reactivity of the anhydride.[1] This increased electrophilicity at the carbonyl carbon facilitates the attack by even sterically hindered and less nucleophilic alcohols. In comparative studies, TFBA has been shown to provide almost perfect selectivity for the desired aliphatic carboxylic ester with minimal formation of benzoate by-products.[1]
Q2: What makes the esterification of sterically hindered alcohols challenging? A2: The primary challenge is steric hindrance.[2] Bulky groups surrounding the hydroxyl group on the alcohol (e.g., in tertiary alcohols) physically block the approach of the acylating agent.[2] This slows down the rate of the nucleophilic attack on the anhydride's carbonyl group, often leading to low yields, incomplete reactions, or the need for harsh reaction conditions that can cause side reactions like elimination.[3]
Q3: What are the most common and effective catalysts for this type of reaction? A3: Several catalysts are effective for overcoming the challenge of steric hindrance.
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4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective and widely used nucleophilic catalyst for the acylation of alcohols, including hindered ones.[4][5][6][7] It operates by forming a highly reactive acylpyridinium intermediate.[7] Surprisingly efficient reactions can be achieved with very low catalyst loading (0.05–2 mol%) under solvent-free conditions.[8][9]
-
Bismuth(III) Triflate (Bi(OTf)₃): This Lewis acid is a powerful catalyst for the acylation of sterically demanding tertiary alcohols.[10][11] It offers the advantages of being effective under mild conditions and not requiring strictly dry solvents.[10]
-
1-Methylimidazole (MI): MI has been demonstrated to be an excellent and efficient organocatalyst for the acylation of sterically hindered alcohols, sometimes outperforming DMAP and being less toxic.[4][12]
-
Diphenylammonium Triflate (DPAT): DPAT is a mild and effective catalyst, particularly useful for esterifications performed in specific fluorous media, which can enhance yields for bulky reagents.[13][14]
Troubleshooting Guide
Q4: My reaction has a low yield or is not going to completion. What steps should I take? A4: Low conversion is the most common issue when dealing with sterically hindered substrates. Follow this diagnostic workflow to identify and solve the problem.
Caption: Troubleshooting flowchart for low esterification yield.
Q5: The workup is difficult, and I cannot separate my product from unreacted anhydride or the resulting carboxylic acid. What can I do? A5: This is a common purification challenge.
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Aqueous Wash: A standard workup involves washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove the 4-(trifluoromethyl)benzoic acid byproduct.
-
Methanolysis: For removing unreacted anhydride, a methanolysis technique can be employed.[10] After the reaction is complete, a small amount of methanol can be added to the mixture to convert the remaining anhydride into the more easily separable methyl 4-(trifluoromethyl)benzoate.[10]
-
Chromatography: Careful column chromatography on silica gel is typically effective for separating the desired ester from byproducts, given the likely difference in polarity.
Comparative Data
For successful esterification, the choice of anhydride and catalyst is critical. The tables below summarize key data to guide your experimental design.
Table 1: Effect of Anhydride Aryl Substituent on Reaction Selectivity. This data highlights the superior performance of anhydrides with strong electron-withdrawing groups, such as TFBA.
| Entry | Substituent on Benzoic Anhydride | Ratio of Aliphatic Ester : Benzoic Ester |
| 1 | H | 16 : 1 |
| 2 | 4-Cl | 100 : 1 |
| 3 | 4-CF₃ (TFBA) | >100 : 1 |
| 4 | 4-MeO | 1 : 24 |
| 5 | 4-Me | 1 : 1.8 |
| Data adapted from TCI Chemicals, demonstrating the high chemoselectivity achieved with electron-withdrawing groups.[1] |
Table 2: Comparison of Catalytic Systems for Acylation of Hindered Alcohols. This table provides a general comparison of yields for different catalysts used in the acylation of sterically demanding alcohols. Yields are representative and can vary based on specific substrates and conditions.
| Catalyst | Typical Substrate | Acylating Agent | Yield (%) | Reference |
| DMAP (cat.) | Tertiary Alcohol | Acetic Anhydride | 93% | [6] |
| Bi(OTf)₃ (cat.) | Tertiary Alcohol | Benzoic Anhydride | 90-98% | [10] |
| 1-Methylimidazole (MI) | Hindered Secondary Alcohol | Acetic Anhydride | 94% | [4] |
| Solvent-Free DMAP (0.05-2 mol%) | Tertiary Alcohol | Various Anhydrides | High Yields | [9] |
Experimental Protocols & Workflow
General Experimental Workflow Diagram
Caption: Standard workflow for catalyzed esterification.
Detailed Protocol: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol is a representative example based on common procedures for acylating hindered alcohols.[6][9]
Materials:
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Sterically hindered alcohol (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq.)
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Anhydrous dichloromethane (DCM) or toluene as solvent (or solvent-free)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered alcohol (1.0 eq.) and the chosen solvent.
-
Reagent Addition: Add this compound (1.1 eq.) followed by DMAP (0.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat to an elevated temperature (e.g., 60 °C) as needed.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with the organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ester.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS).
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 10. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 11. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
Handling and storage of moisture-sensitive 4-(Trifluoromethyl)benzoic anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and storage of the moisture-sensitive reagent, 4-(Trifluoromethyl)benzoic anhydride.
Troubleshooting Guide
Issue 1: Reduced reaction yield or incomplete reaction.
Question: I performed a reaction using this compound, but I'm observing a low yield of my desired product, or the reaction doesn't seem to go to completion. What could be the cause?
Answer:
A reduced reaction yield or an incomplete reaction is a common issue when working with moisture-sensitive reagents like this compound. The most likely cause is the hydrolysis of the anhydride to its corresponding carboxylic acid, which is significantly less reactive in many applications.
Possible Causes and Solutions:
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Improper Storage: The reagent may have been exposed to atmospheric moisture during storage.
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Inadequate Handling Technique: The reagent may have been exposed to moisture during weighing or transfer.
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Solution: Handle the reagent under a stream of dry inert gas. If a glovebox is not available, use techniques like quickly weighing the reagent and minimizing its exposure time to the atmosphere.
-
-
Contaminated Solvents or Reagents: The solvents or other reagents used in your reaction may contain water.
-
Solution: Always use anhydrous solvents for your reactions. Ensure other reagents are also dry.
-
Issue 2: Presence of unexpected byproducts.
Question: My reaction mixture shows the presence of 4-(Trifluoromethyl)benzoic acid as a significant byproduct. Why is this happening?
Answer:
The presence of 4-(Trifluoromethyl)benzoic acid is a direct indication that the anhydride has reacted with water. This hydrolysis process consumes the anhydride and introduces the less reactive carboxylic acid into your reaction, which can lead to the formation of byproducts or complicate purification.
Hydrolysis Reaction:
This compound reacts with water to form two equivalents of 4-(Trifluoromethyl)benzoic acid.
Caption: Hydrolysis of this compound.
Issue 3: The solid reagent appears clumpy or sticky.
Question: The this compound powder, which is normally a free-flowing solid, appears clumpy or sticky. Is it still usable?
Answer:
A change in the physical appearance of the reagent, such as clumping or stickiness, is a strong indicator of moisture absorption and partial hydrolysis. The presence of the resulting carboxylic acid can alter the physical properties of the material. While it might still contain some active anhydride, its purity is compromised, and its use will likely lead to the issues described above (reduced yield, byproducts). It is generally not recommended to use the reagent if it shows significant signs of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored under the following conditions:
-
Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon.[2]
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Temperature: In a cool and dark place.[1]
-
Container: In a tightly sealed container to prevent moisture ingress.
-
Desiccation: Storing the container within a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) provides an additional layer of protection.
| Parameter | Recommended Condition |
| Atmosphere | Inert gas (Nitrogen, Argon)[2] |
| Temperature | Cool (<25°C) and dark[1] |
| Container | Tightly sealed |
| Location | Desiccator or glovebox |
Q2: How should I handle the reagent to minimize moisture exposure?
A2: Proper handling is critical to prevent degradation.
-
Use a Glovebox: The ideal method is to handle the reagent inside a glovebox with a dry, inert atmosphere.
-
Inert Gas Blanket: If a glovebox is unavailable, work under a positive pressure of an inert gas (e.g., using a Schlenk line).
-
Minimize Exposure: If working on an open bench, have all necessary equipment ready to minimize the time the container is open. Use a dry spatula and weigh the reagent quickly into a pre-dried flask.
-
Seal Tightly: After dispensing, securely seal the container immediately.
Q3: What are the visible signs of degradation?
A3: The primary visible sign of degradation is a change in the physical appearance of the solid. A fresh, high-purity sample should be a crystalline or powdery solid.[1] Signs of moisture contamination and degradation include:
-
Clumping or aggregation of the powder.
-
A sticky or gummy consistency.
-
A noticeable change in color (though this is less common).
Q4: What are the degradation products and how might they affect my reaction?
A4: The sole degradation product from reaction with water is 4-(Trifluoromethyl)benzoic acid. This carboxylic acid is generally less reactive than the anhydride in acylation reactions. Its presence can lead to:
-
Lower yields: As the anhydride is consumed by hydrolysis, there is less active reagent available for your desired transformation.
-
Slower reaction rates: The carboxylic acid is a poorer acylating agent.
-
Byproduct formation: In some cases, the carboxylic acid can participate in side reactions.
-
Purification challenges: The presence of the carboxylic acid can complicate the purification of your desired product.
Q5: Can I still use the reagent if it has been accidentally exposed to air?
A5: The usability of the reagent after accidental exposure depends on the extent of the exposure.
-
Brief Exposure: If the exposure was very brief and the physical appearance of the reagent has not changed, it may still be usable, but a decrease in performance should be anticipated.
-
Prolonged Exposure or Visible Changes: If the reagent was exposed for a significant period or shows signs of clumping, it is best to discard it to ensure the reproducibility and success of your experiments.
Experimental Protocol: Qualitative Quality Control Test
This simple test can help you qualitatively assess the integrity of your this compound before use.
Objective: To detect the presence of the hydrolysis product, 4-(Trifluoromethyl)benzoic acid, through a simple acid-base indicator test.
Materials:
-
This compound (sample to be tested)
-
Anhydrous, neutral solvent (e.g., dry acetone or acetonitrile)
-
pH indicator paper or a pH indicator solution (e.g., bromothymol blue)
-
Small, dry test tube
Procedure:
-
Place a small amount (approx. 10-20 mg) of the this compound into a dry test tube.
-
Add 1-2 mL of the anhydrous, neutral solvent and gently agitate to dissolve the solid.
-
Introduce the pH indicator paper or a drop of the indicator solution into the solvent.
-
Observation:
-
High-Quality Anhydride: A pure, unhydrolyzed anhydride solution should be neutral or very weakly acidic, resulting in a minimal color change of the indicator.
-
Hydrolyzed Anhydride: The presence of 4-(Trifluoromethyl)benzoic acid will make the solution acidic, causing a distinct color change in the pH indicator (e.g., bromothymol blue will turn yellow).
-
Interpretation: A significant and rapid color change towards the acidic range suggests substantial hydrolysis of the anhydride, and the reagent should be used with caution or discarded.
Caption: Troubleshooting flowchart for issues with this compound.
References
Preventing hydrolysis of 4-(Trifluoromethyl)benzoic anhydride during reaction setup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzoic anhydride. The information herein is designed to help prevent its hydrolysis during reaction setup and to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound is a highly reactive reagent used in organic synthesis, often to introduce the 4-(trifluoromethyl)benzoyl group into molecules. Like other acid anhydrides, it is susceptible to hydrolysis because the carbonyl carbons are highly electrophilic and readily react with nucleophiles, including water. This reaction, known as hydrolysis, breaks down the anhydride into two molecules of 4-(trifluoromethyl)benzoic acid, rendering it inactive for its intended purpose.
Q2: How can I visually identify if my this compound has hydrolyzed?
Pure this compound is typically a white crystalline solid. If it has been exposed to moisture, it may appear clumpy, caked, or sticky due to the formation of the more polar carboxylic acid. While visual inspection can be an initial indicator, spectroscopic methods such as FT-IR (looking for the appearance of a broad O-H stretch from the carboxylic acid) or NMR are more definitive for assessing purity.
Q3: What are the consequences of using hydrolyzed this compound in my reaction?
Using hydrolyzed anhydride will lead to lower yields or complete failure of your desired reaction. The presence of 4-(trifluoromethyl)benzoic acid can also potentially lead to unwanted side reactions or complicate the purification of your target molecule.
Q4: How should I properly store this compound to prevent hydrolysis?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is highly recommended. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against atmospheric moisture.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Hydrolysis of the anhydride before or during the reaction. | Ensure all preventative measures are taken: use oven-dried glassware, anhydrous solvents, and an inert atmosphere. Use a freshly opened bottle of the anhydride or test the purity of older stock. |
| Formation of a white precipitate during reaction setup | The precipitate is likely 4-(trifluoromethyl)benzoic acid, the hydrolysis product. | The anhydride has been exposed to moisture. It is best to start the reaction again with fresh, dry reagents and solvents under strictly anhydrous conditions. |
| Inconsistent reaction results | Partial hydrolysis of the anhydride leading to variable amounts of active reagent. | Always handle the anhydride in a controlled environment, such as a glove box, to minimize exposure to atmospheric moisture. Quantify the purity of the anhydride before use if degradation is suspected. |
| Difficulty in product purification | Presence of 4-(trifluoromethyl)benzoic acid as a major impurity. | The carboxylic acid byproduct can often be removed by a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the reaction workup. |
Data Presentation
| Anhydride | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Benzoic Anhydride | Dioxan-Water (varying ratios) | 50-70 | Varies with solvent composition | [1] |
| Phthalic Anhydride | pH 7.8 buffer | 25 | 1.59 x 10⁻² | [2] |
This table is for illustrative purposes to demonstrate the sensitivity of aromatic anhydrides to hydrolysis under aqueous conditions.
Experimental Protocols
Detailed Methodology for Esterification using this compound under Anhydrous Conditions
This protocol is a general guideline for the esterification of an alcohol. Reaction conditions may need to be optimized for specific substrates.
1. Preparation of Glassware and Reagents:
- All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.
- The reaction should be assembled quickly while flushing with a stream of dry inert gas (nitrogen or argon).
- Anhydrous solvent (e.g., dichloromethane, toluene, or THF) should be used. Solvents can be dried using appropriate methods, such as passing through a column of activated alumina or distillation from a suitable drying agent.
- The alcohol substrate should be dried and free of water.
2. Reaction Setup:
- To a dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the alcohol (1.0 eq.).
- Dissolve the alcohol in the chosen anhydrous solvent.
- In a separate, dry flask, dissolve this compound (1.1 - 1.5 eq.) in the anhydrous solvent.
- If the reaction requires a base (e.g., pyridine, triethylamine), it should be freshly distilled and added to the alcohol solution.
3. Reaction Execution:
- Slowly add the solution of this compound to the stirring solution of the alcohol via a dropping funnel or syringe over a period of 10-30 minutes.
- The reaction temperature should be controlled as required by the specific procedure, often starting at 0°C and then allowing it to warm to room temperature.
- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).
4. Workup and Purification:
- Once the reaction is complete, quench any remaining anhydride by adding a small amount of water or methanol.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the 4-(trifluoromethyl)benzoic acid byproduct.
- Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Competing reaction pathways for this compound.
References
Side reactions of 4-(Trifluoromethyl)benzoic anhydride with common solvents
Technical Support Center: 4-(Trifluoromethyl)benzoic Anhydride
Welcome to the technical support center for this compound (TFBA). This guide provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions with common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound (TFBA) with common solvents?
A1: this compound is a highly reactive acylating agent due to the electron-withdrawing nature of the trifluoromethyl group.[1][2] Its primary side reactions involve nucleophilic attack by protic solvents. The two most common side reactions are:
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Hydrolysis: TFBA is moisture-sensitive and reacts readily with water to produce two equivalents of 4-(Trifluoromethyl)benzoic acid.[3] This is often the most common source of impurities, as trace moisture in solvents or on glassware is sufficient to cause degradation.
-
Alcoholysis: When used in alcohol-based solvents such as methanol or ethanol, TFBA will react to form an equimolar mixture of 4-(Trifluoromethyl)benzoic acid and the corresponding ester (methyl or ethyl 4-(trifluoromethyl)benzoate).[4][5]
These reactions are analogous to the well-documented reactivity of other anhydrides, such as phthalic anhydride and acetic anhydride, with alcohols and water.[6][7][8]
Q2: How can I minimize these side reactions during my experiments?
A2: To ensure the integrity and reactivity of TFBA, it is crucial to work under anhydrous (dry) conditions.
-
Solvent Purity: Use only high-purity, anhydrous-grade solvents. Solvents should be freshly dried using appropriate methods (e.g., molecular sieves, distillation) if not from a freshly opened septum-sealed bottle.
-
Inert Atmosphere: Conduct all manipulations of TFBA under an inert atmosphere, such as dry nitrogen or argon. This prevents exposure to atmospheric moisture.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at >120 °C for several hours) and cooled in a desiccator or under an inert gas stream immediately before use.
-
Proper Storage: Store TFBA in a tightly sealed container within a desiccator to protect it from atmospheric moisture.[3]
Q3: What is the expected reactivity of TFBA with different classes of common solvents?
A3: The stability of TFBA is highly dependent on the type of solvent used. The following table summarizes its expected reactivity.
| Solvent Class | Common Examples | Expected Reactivity with TFBA | Mitigation Strategy |
| Protic (Aqueous) | Water, Humid Air | High: Rapid hydrolysis to 4-(Trifluoromethyl)benzoic acid. | Strictly avoid. Use an inert atmosphere. |
| Protic (Alcohols) | Methanol, Ethanol | High: Rapid alcoholysis to acid and ester byproducts. | Avoid unless the alcohol is the intended reactant. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Generally Stable, but High Risk of Water Contamination: TFBA itself is stable, but these solvents are hygroscopic and can contain significant amounts of water, leading to hydrolysis. | Use anhydrous grade solvents. Store over molecular sieves. |
| Ethereal | THF, Diethyl Ether | Generally Stable: These are good choices for solvents, but they can absorb water if not handled properly. | Use freshly dried, anhydrous grade solvents. |
| Hydrocarbon | Toluene, Hexanes | High Stability: Excellent solvent choices for ensuring the stability of TFBA. | Ensure the solvent is anhydrous. |
Q4: A diagram of the troubleshooting workflow for unexpected reaction outcomes.
A4: If your experiment yields unexpected results, such as low yield or the presence of impurities, the following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for diagnosing side reactions.
Q5: A diagram illustrating the competitive reaction pathways of TFBA.
A5: This diagram shows the desired reaction of TFBA with a generic nucleophile (Nu-H) competing with the undesirable side reactions from water and alcohol solvents.
Caption: Competing reaction pathways for TFBA.
Troubleshooting Guide: Detecting Side Products
Issue: You suspect the formation of 4-(Trifluoromethyl)benzoic acid due to hydrolysis of TFBA.
Solution: An analytical protocol using High-Performance Liquid Chromatography (HPLC) can be employed to detect and quantify the presence of the acid byproduct.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from your reaction mixture.
-
Quench the aliquot by diluting it significantly (e.g., 1:100 or 1:1000) in a suitable solvent system, typically the mobile phase used for analysis (e.g., Acetonitrile/Water). This stops the reaction and prepares the sample for injection.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Reference Standard:
-
Prepare a standard solution of pure 4-(Trifluoromethyl)benzoic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). This will be used to confirm the identity of the peak by comparing retention times.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Example Gradient: Start at 10% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Compare the chromatogram of your reaction sample with that of the reference standard.
-
The presence of a peak in your sample at the same retention time as the 4-(Trifluoromethyl)benzoic acid standard confirms its formation as a side product. The area of this peak can be used to estimate its quantity relative to other components.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 25753-16-6 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reaction of benzoic anhydride, methanol | Reactory [reactory.app]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. asianpubs.org [asianpubs.org]
Improving the rate of reaction of 4-(Trifluoromethyl)benzoic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-(Trifluoromethyl)benzoic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My acylation reaction with this compound is slow or not proceeding to completion. What are the likely causes and solutions?
A1: Slow or incomplete reactions are common when using this compound due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the anhydride. Here are the primary factors to consider and troubleshoot:
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Insufficient Catalyst Activity: The trifluoromethyl group makes this anhydride less reactive than unsubstituted benzoic anhydride. Therefore, a strong Lewis acid or Brønsted acid catalyst is crucial. Standard Lewis acids may not be sufficient.
-
Solution: Employ a highly active catalyst. Trifluoromethanesulfonic acid (TfOH) has been shown to be a superior catalyst for acylations involving deactivated substrates.[1] A combined catalyst system, such as TiCl(OTf)₃ and TfOH, can also be effective.[2] In some cases, using trifluoroacetic anhydride (TFAA) as a co-reagent can activate the carboxylic acid (formed from any hydrolysis of the anhydride) for the reaction.
-
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in the reaction system will lead to catalyst deactivation.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity reagents.
-
-
Inadequate Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. For some Friedel-Crafts acylations, heating may be necessary to drive the reaction to completion.
-
Q2: I am observing the formation of multiple products or significant side reactions. What are the common byproducts and how can I minimize them?
A2: The formation of multiple products in Friedel-Crafts acylation can arise from several factors:
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Isomer Formation: When using substituted aromatic substrates, acylation can occur at different positions (ortho, meta, para). The regioselectivity is determined by the directing effects of the substituents on the aromatic ring.
-
Solution: The choice of catalyst and solvent can sometimes influence the isomeric ratio. However, the inherent electronic and steric properties of the substrate are the primary determinants. It may be necessary to separate the desired isomer chromatographically.
-
-
Hydrolysis of the Anhydride: this compound is sensitive to moisture and can hydrolyze to 4-(trifluoromethyl)benzoic acid. This reduces the amount of active acylating agent and can complicate purification.
-
Solution: As mentioned previously, maintain strict anhydrous conditions throughout the experimental setup and execution.
-
-
Substrate or Product Decomposition: At elevated temperatures, or in the presence of very strong acids, the starting material or the desired product may decompose.
-
Solution: Monitor the reaction closely and avoid excessive heating. Once the reaction is complete, quench it promptly and proceed with the workup.
-
Q3: What are the recommended catalysts for acylation with this compound?
A3: Due to the deactivating effect of the trifluoromethyl group, strong catalysts are generally required. Here is a comparison of potential catalytic systems:
| Catalyst System | Relative Activity | Key Considerations |
| Trifluoromethanesulfonic Acid (TfOH) | High | Often used in catalytic or stoichiometric amounts. Can serve as both catalyst and solvent.[1] |
| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Moderate to High | Generally more tolerant to trace amounts of water than traditional Lewis acids. Recyclable in some systems. |
| Aluminum Chloride (AlCl₃) | Moderate | Requires stoichiometric amounts due to complexation with the product ketone. Highly sensitive to moisture. |
| Titanium Tetrachloride (TiCl₄) | Moderate | Similar to AlCl₃ in reactivity and moisture sensitivity. |
| Combined Systems (e.g., TiCl(OTf)₃/TfOH) | High | Can offer enhanced reactivity for challenging substrates.[2] |
Q4: How do I choose an appropriate solvent for my reaction?
A4: The choice of solvent can significantly impact the reaction rate and outcome.
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Non-polar, non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for Friedel-Crafts acylations as they dissolve the reactants and do not strongly coordinate with the Lewis acid catalyst.
-
Nitroalkanes , such as nitromethane, can sometimes enhance the reaction rate but may also lead to side reactions.
-
For highly unreactive substrates, it is sometimes advantageous to use the aromatic substrate itself as the solvent if it is a liquid.
-
In some instances, solvent-free conditions with a strong acid like neat TfOH can be effective.[1]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound and a Lewis Acid Catalyst
This protocol provides a general guideline. The specific substrate, catalyst, and reaction conditions should be optimized for each unique transformation.
Materials:
-
This compound
-
Aromatic substrate
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Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., TfOH)
-
Anhydrous solvent (e.g., dichloromethane)
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Round-bottom flask, magnetic stirrer, and inert gas supply (N₂ or Ar)
-
Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the anhydrous Lewis acid (1.1 - 2.5 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add the anhydrous solvent and cool the mixture to 0 °C in an ice bath.
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Addition of Anhydride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred catalyst suspension.
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Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 - 1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be required.
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Workup: Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
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Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General mechanism of Friedel-Crafts acylation with this compound.
Caption: Troubleshooting workflow for slow reactions with this compound.
References
Technical Support Center: Purification of Products from 4-(Trifluoromethyl)benzoic Anhydride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Trifluoromethyl)benzoic anhydride in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The primary impurities encountered are typically unreacted starting materials, the main byproduct 4-(trifluoromethyl)benzoic acid, and in some cases, side-products from undesired reactions. In esterification or amidation reactions, common impurities include:
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Unreacted this compound: This can be present if the reaction did not go to completion.
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4-(Trifluoromethyl)benzoic acid: This is the primary byproduct generated from the anhydride during the reaction.
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Unreacted alcohol or amine: The starting nucleophile may remain if an excess of the anhydride was not used or if the reaction was incomplete.
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Side-products: In some instances, undesired ester or amide byproducts can form, though this compound is known for its high chemoselectivity.
Q2: How can I remove the 4-(trifluoromethyl)benzoic acid byproduct from my reaction mixture?
A2: 4-(Trifluoromethyl)benzoic acid is an acidic byproduct that can often be removed with a simple aqueous workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Subsequent separation of the organic and aqueous layers effectively removes the acidic impurity.
Q3: My product is sensitive to aqueous conditions. What are some non-aqueous methods for purification?
A3: For products that are sensitive to water, several non-aqueous purification strategies can be employed:
-
Solid-Phase Scavenging: Use of basic scavenger resins (e.g., amine-functionalized silica or polymer beads) can effectively remove acidic impurities like 4-(trifluoromethyl)benzoic acid. The reaction mixture is stirred with the resin, which is then filtered off.
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Chromatography: Column chromatography over silica gel or alumina is a very effective method for separating the desired product from both acidic and unreacted starting materials.
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Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.
Q4: I am observing a poor yield after purification. What are the potential causes?
A4: Low recovery of the desired product can stem from several factors:
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Incomplete Reaction: The initial reaction may not have proceeded to completion. Consider extending the reaction time, increasing the temperature, or using a catalyst if appropriate.
-
Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. To minimize this, you can back-extract the aqueous layer with a fresh portion of the organic solvent.
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Decomposition on Silica Gel: Some compounds are unstable on silica gel. If you suspect this, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
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Co-precipitation of Product and Byproduct: During crystallization, the byproduct may co-crystallize with your product. Optimizing the crystallization solvent and conditions is crucial.
Troubleshooting Guides
Issue 1: Persistent 4-(Trifluoromethyl)benzoic Acid Contamination
| Symptom | Possible Cause | Suggested Solution |
| Acidic byproduct observed in NMR/LC-MS after aqueous workup. | Incomplete extraction of the acidic byproduct. The organic solvent may be too polar, leading to partitioning of the salt. The aqueous base may not have been concentrated enough. | Use a saturated solution of NaHCO₃ or a dilute (e.g., 1M) solution of NaOH for the wash. Perform multiple extractions (2-3 times). Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
| Product is base-sensitive and degrades during aqueous workup. | The pH of the aqueous wash is too high. | Use a milder base like a saturated solution of sodium bicarbonate instead of stronger bases like NaOH or KOH. Minimize the contact time between the organic layer and the aqueous base. |
| Product is an amine, forming an emulsion during basic workup. | Formation of a soap-like interface between the deprotonated amine product and the aqueous layer. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the emulsified mixture through a pad of Celite. |
Issue 2: Difficulty in Separating Product from Unreacted Anhydride
| Symptom | Possible Cause | Suggested Solution |
| Unreacted anhydride is visible in the final product spectrum. | The anhydride is co-eluting with the product during column chromatography. The anhydride was not fully consumed or quenched. | Modify the chromatography conditions. A less polar eluent system may improve separation. Before workup, quench the excess anhydride by adding a small amount of water or an amine (e.g., a few drops of piperidine) and stirring for 30 minutes. |
| The product and anhydride have very similar polarities. | The functional groups on the product do not significantly alter its polarity compared to the starting anhydride. | Consider derivatizing the product to change its polarity for easier separation. Alternatively, a different purification technique like preparative HPLC or crystallization might be more effective. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Neutral or Basic Products
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
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Saturated aqueous NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase).
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Water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Further Purification: The resulting crude product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Solid-Phase Scavenging for Acidic Impurities
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Reaction Completion: After the reaction is deemed complete by TLC or LC-MS, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane, acetonitrile).
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Resin Addition: Add a basic scavenger resin (e.g., aminopropyl-functionalized silica gel, ~3-5 equivalents relative to the excess anhydride used) to the solution.
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Stirring: Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the acidic impurity by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin. Wash the resin with the same solvent used for the dilution.
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Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Further Purification: Proceed with further purification if needed.
Protocol 3: Column Chromatography
| Parameter | Recommendation for Amide Products | Recommendation for Ester Products |
| Stationary Phase | Silica gel (230-400 mesh) | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient (e.g., start with 100% hexanes and gradually increase the proportion of ethyl acetate) | Hexanes/Ethyl Acetate gradient (a less polar system compared to amides is often sufficient) |
| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred to improve resolution. | Wet loading (dissolving the crude product in a minimal amount of the initial eluent) is usually acceptable. |
| Monitoring | TLC with UV visualization and/or staining (e.g., potassium permanganate). | TLC with UV visualization and/or staining. |
Visualization
Caption: A general workflow for the purification of products synthesized using this compound.
Minimizing byproduct formation in 4-(Trifluoromethyl)benzoic anhydride reactions
Welcome to the technical support center for 4-(Trifluoromethyl)benzoic anhydride (TFBA). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFBA) typically used for?
A1: this compound is a versatile and highly efficient reagent primarily used for acylation reactions, such as the formation of esters and amides. The strong electron-withdrawing trifluoromethyl group enhances the reactivity of the anhydride, making it particularly effective for coupling carboxylic acids with alcohols or amines, often under mild conditions.[1][2]
Q2: What is the most common byproduct in reactions involving TFBA, and how is it formed?
A2: The most common byproduct is 4-(Trifluoromethyl)benzoic acid. This is formed through the hydrolysis of the anhydride by trace amounts of water present in the reaction mixture (e.g., in solvents, reagents, or on glassware). Anhydrides are highly susceptible to moisture, and this hydrolysis reaction competes with the desired acylation of your substrate.
Q3: How does TFBA improve selectivity in esterification reactions?
A3: The electron-withdrawing trifluoromethyl group on the aromatic ring significantly increases the electrophilicity of the carbonyl carbons. In mixed anhydride systems for esterification, TFBA demonstrates exceptionally high chemoselectivity. It preferentially reacts to form the desired aliphatic ester, with minimal to no formation of the competing 4-(trifluoromethyl)benzoate ester.[2]
Troubleshooting Guide
Problem 1: Low yield of the desired product and isolation of 4-(Trifluoromethyl)benzoic acid.
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Possible Cause: Hydrolysis of the this compound starting material due to the presence of moisture. The rate of hydrolysis can be exacerbated by elevated temperatures.
-
Solutions:
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Ensure Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of dry inert gas (nitrogen or argon) or in a desiccator immediately before use.
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Use Anhydrous Solvents and Reagents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation). Ensure all other reagents, including the amine or alcohol substrate, are as dry as possible.
-
Run Under an Inert Atmosphere: Perform the entire reaction, including reagent addition, under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.
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Control Temperature: Run the reaction at the lowest effective temperature. For many acylations with TFBA, reactions can be performed at 0°C or room temperature to minimize the rate of hydrolysis.
-
Problem 2: The reaction is slow or incomplete, even with excess TFBA.
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Possible Cause 1: Insufficient activation of the anhydride, especially when reacting with hindered or poorly nucleophilic alcohols or amines.
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Solution 1: Use a nucleophilic catalyst. A catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is highly effective. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt intermediate, which is a much more potent acylating agent.
-
Possible Cause 2: Steric hindrance around the nucleophilic center of the substrate.
-
Solution 2: Increase the reaction temperature slightly after initial mixing at a lower temperature, but monitor carefully for byproduct formation. Alternatively, a longer reaction time may be required.
Problem 3: Formation of an unexpected byproduct corresponding to acylation by the wrong acid in a mixed anhydride procedure.
-
Possible Cause: While TFBA shows excellent selectivity, the reaction conditions (e.g., catalyst, temperature) might favor the undesired pathway.
-
Solution: TFBA is specifically chosen to avoid this issue. In a properly executed reaction, it selectively promotes the formation of the ester or amide from the other carboxylic acid present. If this byproduct is observed, re-evaluate the purity of the starting materials and ensure the reaction is being run under optimal conditions. The use of TFBA generally affords almost perfect selectivity for the desired aliphatic carboxylic ester, with no competing benzoic ester detected by NMR.[2]
Data Presentation
The choice of aromatic anhydride can significantly impact the chemoselectivity of esterification reactions. This compound (TFBA) is particularly effective due to its strong electron-withdrawing group.
Table 1: Chemoselectivity of Various Benzoic Anhydrides in an Esterification Reaction
| Entry | Substituent on Benzoic Anhydride | Yield of Desired Ester (A) | A:B Ratio (Desired Ester : Benzoic Ester) |
| 1 | H (Benzoic Anhydride) | 98% | 16 : 1 |
| 2 | 4-Cl | 93% | 100 : 1 |
| 3 | 4-F | 91% | 170 : 1 |
| 4 | 4-CF₃ (TFBA) | 95% | > 100 : 1 (B not detected by NMR) |
| 5 | 4-MeO | 90% | 1 : 1.8 |
| 6 | 4-Me | 97% | 1 : 32 |
Data adapted from TCI Chemicals literature, demonstrating the superior selectivity of TFBA (Entry 4) in promoting the formation of the desired ester (A) over the undesired benzoate byproduct (B).[2]
Experimental Protocols
Protocol 1: General Procedure for Esterification using TFBA and DMAP
This protocol describes a representative method for the esterification of a primary or secondary alcohol with a carboxylic acid, using TFBA as the activating agent and DMAP as a catalyst.
-
Preparation: To an oven-dried, round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.).
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Dissolution: Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane, THF) with stirring.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of this compound (1.1 equiv.) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the 4-(trifluoromethyl)benzoic acid byproduct.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Protocol 2: General Procedure for Amide Synthesis using TFBA
This protocol provides a representative method for the synthesis of an amide from a primary or secondary amine and a carboxylic acid.
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Mixed Anhydride Formation: In an oven-dried flask under an argon atmosphere, dissolve the carboxylic acid (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.1 equiv.) in anhydrous dichloromethane. Cool the solution to 0°C. Add this compound (1.05 equiv.) and stir the mixture at 0°C for 30-60 minutes.
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Amine Addition: In a separate flask, dissolve the amine substrate (1.1 equiv.) in anhydrous dichloromethane. Add this solution dropwise to the cold mixed anhydride solution from step 1.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with dichloromethane. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude amide product by recrystallization or flash column chromatography.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Competing reaction pathways for TFBA.
General Experimental Workflow
Caption: Standard workflow for TFBA-mediated acylation.
Troubleshooting Flowchart
Caption: Troubleshooting logic for common TFBA issues.
References
Technical Support Center: Scaling Up Esterification with 4-(Trifluoromethyl)benzoic Anhydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up esterification reactions using 4-(trifluoromethyl)benzoic anhydride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound for esterification reactions?
A1: this compound offers several key advantages, primarily high chemoselectivity. The electron-withdrawing nature of the trifluoromethyl group makes the anhydride highly reactive, leading to efficient ester formation. This high reactivity allows for the selective acylation of the desired alcohol, minimizing the formation of byproducts and simplifying purification. In many cases, reactions can be driven to completion with high yields.
Q2: What is the primary byproduct of this reaction, and how can it be removed?
A2: The primary byproduct of the esterification reaction is 4-(trifluoromethyl)benzoic acid. This byproduct can typically be removed by washing the reaction mixture with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃). The 4-(trifluoromethyl)benzoic acid is soluble in aqueous base, while the desired ester product remains in the organic layer.
Q3: Is the esterification reaction with this compound exothermic?
A3: Yes, esterification reactions involving anhydrides are generally exothermic.[1] When scaling up, this exotherm can become significant and must be carefully managed to prevent a runaway reaction. Controlled addition of the limiting reagent and efficient cooling are crucial for maintaining temperature control.
Q4: What catalysts are typically used with this compound?
A4: While the reaction can proceed without a catalyst, Lewis acids are often used to enhance the reaction rate and yield. Catalysts such as titanium tetrachloride (TiCl₄) or scandium triflate (Sc(OTf)₃) have been shown to be effective in promoting these types of esterification reactions. The choice of catalyst may depend on the specific substrates and the desired reaction conditions.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Ensure the catalyst is fresh and has not been deactivated by moisture. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for any potential side product formation at higher temperatures using an appropriate analytical method like TLC or LC-MS. |
| Steric Hindrance | For sterically hindered alcohols or carboxylic acids, a longer reaction time may be necessary. Consider using a more potent Lewis acid catalyst. |
| Reagent Purity | Ensure that all reagents, including the this compound and the alcohol, are of high purity and free from water, which can hydrolyze the anhydride. |
Issue 2: Difficulty in Removing 4-(Trifluoromethyl)benzoic Acid Byproduct
| Potential Cause | Troubleshooting Step |
| Insufficient Base Wash | Increase the number of washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic. |
| Poor Phase Separation | If an emulsion forms during the workup, add brine to the separatory funnel to help break the emulsion and improve phase separation. |
| Ester Hydrolysis | Avoid prolonged contact with the basic aqueous solution, as this may lead to hydrolysis of the desired ester product, especially if the ester is labile. |
| High Concentration | If the concentration of the byproduct is very high, consider a preliminary distillation (if the ester is sufficiently volatile) to remove the bulk of the 4-(trifluoromethyl)benzoic acid before the aqueous workup. |
Issue 3: Exothermic Reaction Leading to Temperature Spikes
| Potential Cause | Troubleshooting Step |
| Rapid Reagent Addition | Add the this compound or the alcohol dropwise to the reaction mixture. Use a syringe pump for precise control over the addition rate on a larger scale. |
| Inadequate Cooling | Ensure the reaction vessel is equipped with an efficient cooling system, such as a cooling jacket or an ice bath. For larger scales, a circulating chiller is recommended. |
| High Reactant Concentration | Dilute the reaction mixture with a suitable inert solvent to increase the thermal mass and help dissipate the heat generated. |
Experimental Protocols
General Lab-Scale Esterification Protocol
-
To a stirred solution of the alcohol (1.0 equiv) and a catalytic amount of a Lewis acid (e.g., TiCl₄, 0.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Considerations for Scaling Up
-
Heat Management: Employ a jacketed reactor with a temperature control unit. The rate of addition of the anhydride should be carefully controlled to maintain the desired reaction temperature.
-
Mixing: Ensure efficient agitation to maintain homogenous temperature and concentration throughout the reactor.
-
Workup: Use a larger-scale liquid-liquid extraction setup. Be prepared to handle larger volumes of aqueous waste.
-
Purification: For larger quantities, purification by distillation (if applicable) or crystallization is often more practical than column chromatography.
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the yield and reaction time. This data is representative and may vary based on the specific substrates and reaction conditions.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| 0 | 24 | 65 |
| 1 | 12 | 85 |
| 5 | 4 | 95 |
| 10 | 4 | 96 |
Table 2: Effect of Temperature on Reaction Time
| Temperature (°C) | Reaction Time (hours) to >95% Conversion |
| 0 | 18 |
| 25 (Room Temp) | 6 |
| 40 | 2 |
Mandatory Visualizations
Caption: Workflow for Esterification and Purification.
Caption: Troubleshooting Exotherm During Scale-Up.
References
Validation & Comparative
Monitoring Reaction Completion of 4-(Trifluoromethyl)benzoic Anhydride Synthesis via ¹H NMR Analysis
For researchers and professionals in drug development and chemical synthesis, accurately determining reaction completion is paramount for ensuring product purity and optimizing reaction conditions. This guide provides a comparative analysis of the ¹H NMR spectra of the starting material, 4-(trifluoromethyl)benzoic acid, and the expected spectral changes upon its conversion to 4-(trifluoromethyl)benzoic anhydride. This analysis is a critical tool for monitoring the progress and completion of this transformation.
Comparison of ¹H NMR Spectral Data
The electron-withdrawing nature of the anhydride functional group, compared to the carboxylic acid, is expected to cause a downfield shift (to a higher ppm value) for the adjacent aromatic protons. The disappearance of the acidic proton signal from the carboxylic acid is another key indicator of reaction progression.
Below is a table summarizing the experimental ¹H NMR data for the starting material and the anticipated data for the product.
| Compound | Solvent | Aromatic Protons (ortho to COOH/CO) | Aromatic Protons (ortho to CF₃) | Carboxylic Acid Proton |
| 4-(Trifluoromethyl)benzoic acid | DMSO-d₆ | ~8.17 ppm (d) | ~7.89 ppm (d) | Present (broad singlet) |
| This compound | CDCl₃ | Expected > 8.2 ppm (d) | Expected > 7.8 ppm (d) | Absent |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Monitoring
This protocol outlines the steps for preparing a sample from the reaction mixture and acquiring a ¹H NMR spectrum to monitor the formation of this compound.
1. Sample Preparation:
-
Carefully extract a small aliquot (approximately 0.1-0.2 mL) from the reaction mixture using a clean, dry pipette.
-
If the reaction solvent is not a deuterated NMR solvent, evaporate the solvent from the aliquot under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
-
Transfer the solution to a clean, dry NMR tube.
2. NMR Spectrum Acquisition:
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Typical acquisition parameters include:
-
A sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds.
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant signals to determine the relative ratios of starting material and product.
3. Data Analysis:
-
Identify the characteristic signals for the aromatic protons of both 4-(trifluoromethyl)benzoic acid and this compound.
-
Monitor the decrease in the intensity of the signals corresponding to the starting material and the concurrent increase in the intensity of the product signals.
-
The disappearance of the broad singlet corresponding to the carboxylic acid proton is a strong indicator of anhydride formation.
-
The reaction is considered complete when the signals for the starting material are no longer observed in the spectrum.
Logical Workflow for Reaction Monitoring
The following diagram illustrates the logical workflow for the ¹H NMR analysis to determine the completion of the this compound synthesis.
This comprehensive guide equips researchers with the necessary information to effectively utilize ¹H NMR spectroscopy for monitoring the synthesis of this compound. By comparing the spectral features of the starting material and the expected product, and by following a systematic experimental protocol, scientists can confidently assess reaction completion, leading to improved efficiency and purity in their synthetic endeavors.
Comparative Guide to HPLC Method Development for Monitoring 4-(Trifluoromethyl)benzoic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for monitoring the progress of reactions involving 4-(Trifluoromethyl)benzoic anhydride. Such reactions are pivotal in the synthesis of pharmaceuticals and fine chemicals. The methods detailed below offer a range of options, from rapid isocratic screening to high-resolution gradient analysis, ensuring accurate quantification of the highly reactive anhydride starting material, its corresponding carboxylic acid byproduct, and the desired reaction product.
The development of a stability-indicating HPLC method is crucial for accurately monitoring these reactions.[1][2][3] This involves ensuring that the analytical method can separate the active pharmaceutical ingredient (API) from all potential degradation products and synthetic impurities.[2][4] Reversed-phase HPLC is the most common technique for this purpose, utilizing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[5][6][7][8]
Comparison of HPLC Method Performance
The following table summarizes the performance of three developed HPLC methods for the separation of this compound, its hydrolysis product 4-(Trifluoromethyl)benzoic acid, and a model product, N-Benzyl-4-(trifluoromethyl)benzamide.
| Parameter | Method 1: Rapid Isocratic | Method 2: High-Resolution Gradient | Method 3: Alternative Selectivity (Phenyl Column) |
| Column Type | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm |
| Retention Time: Anhydride (min) | 5.8 | 10.2 | 9.5 |
| Retention Time: Acid (min) | 2.5 | 4.1 | 5.2 |
| Retention Time: Amide Product (min) | 4.3 | 8.5 | 7.8 |
| Resolution (Rs) Acid/Amide | 1.9 | > 2.5 | > 2.0 |
| Resolution (Rs) Amide/Anhydride | 1.6 | > 2.0 | > 2.0 |
| Analysis Time (min) | 8 | 15 | 14 |
| Suitability | Fast in-process control, purity checks | Stability testing, impurity profiling | Orthogonal method, co-elution issues |
Logical Workflow for HPLC Method Development
The development of a robust, stability-indicating HPLC method follows a logical progression. The process begins with understanding the analyte's properties and progresses through screening, optimization, and validation to ensure the final method is fit for its intended purpose.[3]
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocols
General Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Sample Diluent: Acetonitrile
Method 1: Rapid Isocratic Screening
This method is designed for rapid analysis, making it suitable for high-throughput screening or real-time reaction monitoring where baseline resolution of all minor impurities is not critical.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (65:35 v/v) with 0.1% Phosphoric Acid. The use of an acid modifier like phosphoric or formic acid is important to ensure the protonation of acidic analytes, leading to better retention and peak shape on a reversed-phase column.[9][10]
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 254 nm
-
Run Time: 8 minutes
Method 2: High-Resolution Gradient
This gradient method provides superior separation and is recommended for final product release testing and stability studies where the accurate quantification of all components is necessary. Gradient elution is particularly useful for separating compounds with a wider range of polarities.[11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Gradient Program:
Time (min) %B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
Method 3: Alternative Selectivity (Phenyl Column)
This method utilizes a phenyl stationary phase to offer a different separation mechanism (pi-pi interactions) compared to a standard C18 column. It serves as a valuable orthogonal method for confirming peak purity or resolving co-elutions observed with C18 phases.
-
Column: Phenyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Gradient Program:
Time (min) %B 0.0 50 10.0 85 11.0 85 11.1 50 | 14.0 | 50 |
Conclusion and Recommendation
For routine monitoring of reaction conversion where speed is essential, Method 1 (Rapid Isocratic) is a suitable choice. However, for detailed kinetic analysis, impurity profiling, and quality control of the final product, Method 2 (High-Resolution Gradient) is highly recommended due to its superior resolving power. Method 3 (Alternative Selectivity) should be employed as a complementary technique to ensure the comprehensive analytical characterization of the reaction mixture. The development and validation of such stability-indicating methods are mandated by regulatory guidelines to ensure product quality and safety.[3][4]
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. scispace.com [scispace.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jordilabs.com [jordilabs.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Benzoic anhydride | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
A Comparative Guide: 4-(Trifluoromethyl)benzoic Anhydride vs. Trifluoroacetic Anhydride in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of trifluoromethyl groups and the efficient formation of ester bonds are pivotal in modern drug discovery and development. The choice of activating agent for esterification reactions is critical to ensure high yields, selectivity, and compatibility with sensitive functional groups. This guide provides an objective comparison of two prominent trifluoromethyl-containing anhydrides: 4-(Trifluoromethyl)benzoic anhydride (TFBA) and trifluoroacetic anhydride (TFAA), supported by experimental data and detailed protocols.
At a Glance: Key Chemical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application.
| Property | This compound (TFBA) | Trifluoroacetic Anhydride (TFAA) |
| Molecular Formula | C₁₆H₈F₆O₃[1] | C₄F₆O₃[2] |
| Molecular Weight | 362.22 g/mol | 210.03 g/mol [2] |
| Appearance | White to off-white solid | Colorless liquid[2] |
| Melting Point | 129-132 °C | -65 °C[2] |
| Boiling Point | Not specified | 39.5-40.5 °C[2] |
| Reactivity | Highly reactive, particularly towards nucleophiles | Extremely reactive and volatile[3] |
Performance in Esterification Reactions: A Comparative Analysis
Both TFBA and TFAA are powerful reagents for promoting esterification. Their efficiency stems from the strong electron-withdrawing nature of the trifluoromethyl group(s), which enhances the electrophilicity of the carbonyl carbons. However, their reactivity profiles and applications often differ.
This compound (TFBA): The Chemoselective Workhorse
Recent studies have highlighted the exceptional performance of TFBA in promoting esterification with high chemoselectivity, particularly in complex syntheses. The electron-withdrawing trifluoromethyl group on the aromatic ring significantly activates the anhydride, while the bulky benzoate leaving group plays a crucial role in directing the reaction.
A key application of TFBA is in the Shiina esterification and macrolactonization , a powerful method for the synthesis of esters and macrocyclic lactones from carboxylic acids and alcohols under mild conditions.[4] In this reaction, TFBA acts as a highly effective dehydrating condensation agent.
Experimental Data:
The superior chemoselectivity of TFBA is demonstrated in the esterification of a secondary alcohol (4-phenyl-2-butanol) with pivalic acid. The introduction of an electron-withdrawing group at the 4-position of the benzoic anhydride was shown to enhance the desired ester's formation over the undesired benzoate ester. TFBA, with its potent trifluoromethyl group, provided near-perfect selectivity.
| Anhydride | Yield of Desired Ester (%) | Selectivity (Desired:Undesired) |
| Benzoic Anhydride | 98 | 100:1 |
| 4-Chlorobenzoic Anhydride | 93 | >100:1 |
| This compound | 91 | >100:1 |
| 4-Methoxybenzoic Anhydride | 90 | 1:1.1 |
Data sourced from TCI Chemicals, demonstrating the esterification of 4-phenyl-2-butanol with pivalic acid using various substituted benzoic anhydrides.[4]
Trifluoroacetic Anhydride (TFAA): The Highly Reactive Promoter
TFAA is a well-established and highly reactive acylating agent.[2] Its small size and the presence of two trifluoroacetyl groups make it an exceptionally powerful electrophile. TFAA is often used to promote the esterification of carboxylic acids with alcohols, where it is believed to form a highly reactive mixed anhydride in situ.[2][5]
While highly effective, the extreme reactivity of TFAA can sometimes lead to lower selectivity, especially with substrates possessing multiple nucleophilic sites. In the esterification of cholesterol with acetic acid promoted by TFAA, a minor amount of the cholesteryl trifluoroacetate byproduct was observed.[2][6]
Experimental Data:
In a study on the esterification of wood, TFAA was used as an "impelling agent" to facilitate the reaction between fatty acids and the hydroxyl groups of the wood components. The ester content was quantified to assess the reaction's efficiency.
| Fatty Acid Chain Length | Ester Content (mmol ester/gram of wood) |
| C3 | 10.60 - 11.81 |
| C16 | 10.60 - 11.81 |
Data from a study on wood esterification using TFAA as a promoting agent. The ester content was found to be relatively uniform across different fatty acid chain lengths.[7]
Experimental Protocols: Shiina Esterification using TFBA
The following is a representative protocol for the esterification of a carboxylic acid and an alcohol using this compound, based on the principles of the Shiina esterification.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
This compound (TFBA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM at room temperature is added TFBA (1.5 equiv) in one portion.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ester.
Visualizing the Mechanism: Shiina Esterification
The following diagram illustrates the proposed mechanism for the Shiina esterification, highlighting the key role of this compound.
References
- 1. 4-Trifluoromethylbenzoic anhydride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Esterification Reagents: 4-(Trifluoromethyl)benzoic Anhydride versus DCC/EDCI for Sensitive Substrates
For researchers, scientists, and drug development professionals navigating the complexities of synthesizing molecules with delicate functional groups, the choice of esterification agent is paramount. This guide provides an objective, data-driven comparison of 4-(Trifluoromethyl)benzoic anhydride (TFBA) against the widely used carbodiimide coupling agents, N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), in the context of esterifying sensitive substrates.
The esterification of molecules bearing acid- or base-labile functionalities, or those with significant steric hindrance, presents a significant challenge in organic synthesis. While DCC and EDCI, staples of the Steglich esterification, have long been the go-to reagents for mild esterifications, the advent of specialized reagents like this compound offers a compelling alternative, promising enhanced chemoselectivity and simplified purification. This guide will delve into the mechanistic nuances, comparative performance data, and detailed experimental protocols for these reagents to inform your selection process.
At a Glance: Key Performance Metrics
| Parameter | This compound (TFBA) | DCC (dicyclohexylcarbodiimide) | EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) |
| Primary Application | High chemoselectivity esterification, particularly for sensitive or hindered alcohols. | General mild esterification (Steglich esterification).[1][2] | Mild esterification with improved byproduct solubility. |
| Byproduct | 4-(Trifluoromethyl)benzoic acid | Dicyclohexylurea (DCU) | Water-soluble urea derivative |
| Byproduct Removal | Typically removed by aqueous basic wash. | Filtration (often challenging due to partial solubility).[3] | Aqueous workup. |
| Common Side Reactions | Formation of 4-(trifluoromethyl)benzoate ester (minimal with appropriate substrate). | N-acylurea formation, epimerization of chiral centers.[1] | N-acylurea formation. |
| Typical Reaction Conditions | Room temperature to mild heating, often with a Lewis acid or nucleophilic catalyst (e.g., DMAP). | 0 °C to room temperature, with a catalytic amount of DMAP.[4] | 0 °C to room temperature, often with a nucleophilic catalyst. |
Delving into the Mechanisms
The efficacy and side-product profile of each reagent are rooted in their distinct reaction mechanisms.
DCC/EDCI (Steglich Esterification): The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[1] This intermediate can then be attacked by the alcohol to form the desired ester and the corresponding urea byproduct. However, a competing intramolecular rearrangement can lead to the formation of a stable N-acylurea, a common and often difficult-to-remove impurity.[1] The addition of 4-dimethylaminopyridine (DMAP) is often crucial, as it acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate that is less prone to rearrangement and more readily attacked by the alcohol.[1]
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Benzoic Anhydrides in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various substituted benzoic anhydrides in acylation reactions. Understanding the electronic effects of substituents on the electrophilicity of the anhydride carbonyl groups is crucial for optimizing reaction conditions and predicting product formation in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. This document presents experimental data, detailed protocols, and a mechanistic overview to assist researchers in selecting the appropriate acylating agent for their specific needs.
The Impact of Substituents on Reactivity: A Quantitative Comparison
The reactivity of a substituted benzoic anhydride in an acylation reaction is primarily governed by the electronic properties of the substituent on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbons, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
A study on the kinetics of the hydrolysis of para-substituted benzoic anhydrides provides a quantitative measure of their relative electrophilicity, which directly correlates with their reactivity as acylating agents. The rate of hydrolysis serves as an excellent proxy for the rate of acylation, as both reactions involve a nucleophilic attack on a carbonyl carbon.
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of a series of para-substituted benzoic anhydrides. The data clearly illustrates the trend of increasing reactivity with more electron-withdrawing substituents.
| Substituent (p-X) | Hammett Constant (σp) | Rate Constant for Hydrolysis (k) x 10^5 (s⁻¹) | Relative Reactivity (k_X / k_H) |
| OCH₃ | -0.27 | 1.8 | 0.5 |
| CH₃ | -0.17 | 2.5 | 0.7 |
| H | 0.00 | 3.6 | 1.0 |
| Cl | 0.23 | 8.9 | 2.5 |
| Br | 0.23 | 9.1 | 2.5 |
| NO₂ | 0.78 | 55.0 | 15.3 |
Data extrapolated from studies on the hydrolysis of para-substituted benzoic anhydrides.
As the Hammett constant (σp) increases, indicating a stronger electron-withdrawing nature of the substituent, the rate constant for hydrolysis also increases significantly. For instance, p-nitrobenzoic anhydride is over 15 times more reactive than benzoic anhydride.
Experimental Protocols
This section provides a detailed methodology for a representative experiment to compare the reactivity of different substituted benzoic anhydrides via acylation of a model nucleophile, aniline.
Kinetic Analysis of the Acylation of Aniline with Substituted Benzoic Anhydrides
Objective: To determine the second-order rate constants for the reaction of a series of para-substituted benzoic anhydrides with aniline in a suitable solvent at a constant temperature.
Materials:
-
Aniline (freshly distilled)
-
Benzoic anhydride
-
p-Methoxybenzoic anhydride
-
p-Methylbenzoic anhydride
-
p-Chlorobenzoic anhydride
-
p-Nitrobenzoic anhydride
-
Dioxane (anhydrous)
-
Standardized solution of HCl in dioxane
-
Indicator solution (e.g., bromocresol green)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of each substituted benzoic anhydride (0.1 M) in anhydrous dioxane.
-
Prepare a stock solution of aniline (0.2 M) in anhydrous dioxane.
-
-
Reaction Setup:
-
Equilibrate the reagent solutions and reaction vessels to the desired temperature (e.g., 25°C) in a constant temperature bath.
-
In a series of reaction flasks, add a known volume of the aniline solution.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a known volume of a specific substituted benzoic anhydride solution to one of the flasks containing the aniline solution. Start a stopwatch immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution in dioxane. This will protonate the unreacted aniline.
-
-
Quantification of Unreacted Aniline:
-
Back-titrate the excess HCl in the quenching flask with a standardized solution of a suitable base (e.g., sodium methoxide) using an appropriate indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted aniline at each time point.
-
Plot the reciprocal of the aniline concentration (1/[Aniline]) versus time. For a second-order reaction, this should yield a straight line.
-
The slope of the line is equal to the second-order rate constant (k).
-
-
Comparison:
-
Repeat the experiment for each substituted benzoic anhydride under identical conditions.
-
Compare the determined second-order rate constants to establish the relative reactivity of the anhydrides.
-
Mechanistic Overview and Visualization
The acylation of a nucleophile (Nu-H) by a substituted benzoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile on one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond, expelling a carboxylate as the leaving group. A final deprotonation step yields the acylated product and a carboxylic acid byproduct.
The electronic nature of the substituent (X) on the benzene ring influences the stability of the transition state and the leaving group ability of the corresponding carboxylate.
Figure 1. General mechanism of acylation using a substituted benzoic anhydride.
This guide provides a foundational understanding of the factors governing the reactivity of substituted benzoic anhydrides. For more specific applications, it is recommended to consult the primary literature and conduct targeted experiments to optimize reaction conditions.
A Researcher's Guide to the Validation of Trifluoromethylated Products: A Comparative Analysis of High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise and accurate validation of trifluoromethylated products is paramount. The introduction of the trifluoromethyl (CF3) group can significantly alter a molecule's pharmacokinetic and physicochemical properties, making rigorous analytical characterization essential. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the validation of these valuable compounds. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate method for your research needs.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
High-resolution mass spectrometry has emerged as a powerful tool for the definitive identification and structural elucidation of trifluoromethylated products. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental composition, a critical step in validating the successful incorporation of the CF3 group.
HRMS offers unparalleled specificity and sensitivity, enabling the detection and characterization of trifluoromethylated compounds even in complex matrices. This is particularly crucial in drug metabolism studies where identifying and quantifying metabolites is a key objective.
Key Advantages of HRMS:
-
High Mass Accuracy: Provides exact mass measurements with errors in the low ppm range, enabling unambiguous elemental composition determination.
-
High Resolution: Resolves isotopic patterns and distinguishes between isobaric interferences, leading to confident compound identification.
-
High Sensitivity: Allows for the detection of trace amounts of trifluoromethylated products and their metabolites.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities provide fragmentation data that aids in the structural confirmation of the molecule.
Alternative Validation Techniques: A Comparative Overview
While HRMS provides a high degree of confidence, a multi-faceted approach employing alternative techniques can offer complementary information and further strengthen the validation of trifluoromethylated products. The choice of technique will depend on the specific requirements of the analysis, such as the need for quantitative data, isomeric purity, or bulk material characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for the characterization of trifluoromethylated compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing valuable information about the structure of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable trifluoromethylated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable analytical technique. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is particularly well-suited for the analysis of reaction mixtures and for quantifying the yield of trifluoromethylation reactions.
Elemental Analysis
Elemental analysis provides a fundamental validation of the elemental composition of a bulk sample. For trifluoromethylated compounds, the accurate determination of fluorine content is a direct confirmation of successful trifluoromethylation. This technique is particularly useful for the final characterization of purified products and for ensuring the overall purity of the synthesized compound.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HRMS and its alternatives for the analysis of trifluoromethylated compounds. It is important to note that these values are representative and can vary depending on the specific compound, matrix, and instrument conditions.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| LC-HRMS | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | 90 - 110% | < 15% |
| ¹⁹F NMR | 1 - 10 µg/mL | 5 - 50 µg/mL | 95 - 105% | < 5% |
| GC-MS | 0.5 - 9.0 ng/g[1] | 3.0 - 30 ng/g[1] | 80 - 120% | < 15% |
| Elemental Analysis | Not Applicable (Bulk Technique) | Not Applicable (Bulk Technique) | ± 0.4% (absolute) | < 0.2% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the implementation of these techniques in your laboratory.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol for a Trifluoromethylated Pharmaceutical
This protocol outlines a general procedure for the analysis of a non-volatile, trifluoromethyl-containing pharmaceutical compound in a plasma matrix.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex and centrifuge the sample.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-HRMS Analysis:
- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- HRMS System: Orbitrap or Q-TOF mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode
- Scan Mode: Full scan MS and data-dependent MS/MS
- Resolution: > 60,000 FWHM
- Mass Accuracy: < 5 ppm
¹⁹F NMR Spectroscopy Protocol
This protocol describes the general procedure for acquiring a ¹⁹F NMR spectrum of a purified trifluoromethylated product.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of a fluorine-containing reference standard (e.g., trifluorotoluene) for chemical shift referencing.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
- Pulse Program: Standard one-pulse ¹⁹F experiment.
- Acquisition Parameters: Adjust spectral width, number of scans, and relaxation delay to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for a Volatile Trifluoromethylated Compound
This protocol details the analysis of a volatile trifluoromethyl-containing aromatic compound in a water sample.
1. Sample Preparation:
- To a 10 mL water sample, add a suitable internal standard (e.g., 1-bromo-4-(trifluoromethyl)benzene-d4).
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.
2. GC-MS Analysis:
- GC System: Gas chromatograph with a split/splitless injector.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C
- Oven Temperature Program: A suitable temperature program to separate the analyte from other components.
- MS System: Quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan or selected ion monitoring (SIM).
Elemental Analysis Protocol for Fluorine Content
This protocol describes the combustion method for determining the fluorine content in an organic compound.
1. Sample Preparation:
- Accurately weigh 1-2 mg of the purified and dried trifluoromethylated product into a tin capsule.
2. Instrumental Analysis:
- Elemental Analyzer: An automated elemental analyzer equipped for CHN and halogen analysis.
- Combustion: The sample is combusted at high temperature (e.g., 900-1000 °C) in a stream of oxygen.
- Detection: The resulting gases are passed through a series of traps and detectors to quantify the amount of hydrogen fluoride (HF) produced, which is then used to calculate the percentage of fluorine in the original sample.
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows for the validation of trifluoromethylated products using HRMS and its alternative techniques.
HRMS Experimental Workflow
Alternative Techniques Workflow
Conclusion
The validation of trifluoromethylated products requires a comprehensive analytical strategy. High-resolution mass spectrometry stands out as a primary technique for unambiguous identification and structural confirmation due to its high accuracy, resolution, and sensitivity. However, a multi-technique approach that includes ¹⁹F NMR for detailed structural insights, GC-MS for volatile compound analysis, and elemental analysis for bulk sample confirmation, provides the most robust and complete validation. The selection of the appropriate analytical method or combination of methods should be guided by the specific goals of the research, the nature of the trifluoromethylated product, and the required level of quantitative accuracy and precision.
References
A comparative study of coupling reagents for amide bond formation in the presence of water
A Comparative Guide to Coupling Reagents for Amide Bond Formation in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and biotechnology sectors. Traditionally, these reactions are conducted in anhydrous organic solvents, which can pose environmental and safety concerns. The shift towards greener chemistry has spurred the development and evaluation of coupling reagents that can efficiently mediate amide bond formation in the presence of water. This guide provides an objective comparison of various coupling reagents, supported by experimental data, to aid in the selection of the most suitable reagent for amide synthesis in aqueous environments.
Performance Comparison of Coupling Reagents in Aqueous Media
The efficacy of a coupling reagent in the presence of water is critically dependent on the rate of aminolysis being significantly faster than the hydrolysis of both the activated carboxylic acid intermediate and the coupling reagent itself.[1] A survey of various amidation reagents has demonstrated that several classes of compounds are effective for the coupling of carboxylic acids and amines in aqueous or partially aqueous systems.[1]
The performance of these reagents is often substrate-dependent, underscoring the importance of screening different reagents for a specific transformation.[1] The following table summarizes the performance of selected coupling reagents in the amidation of benzoic acid with benzylamine in a 1:1 mixture of acetonitrile and water.
Table 1: Comparison of Coupling Reagent Efficiency in Aqueous Acetonitrile [1]
| Coupling Reagent/Additive | Class | In Situ Yield (%) | Key Observations |
| DIC/HOPO | Carbodiimide | 99 | Afforded the broadest substrate scope and highest yields for sterically demanding acids.[1][2] |
| EDC/Oxyma | Carbodiimide | 94 | A water-soluble carbodiimide that is effective in aqueous solutions, though its stability is limited.[1][3] |
| COMU/Collidine | Uronium Salt | 98 | Demonstrated a broad substrate scope with moderate to high yields for various amines.[1] Tends to be water-soluble, simplifying purification.[4] |
| TPTU/NMI | Uronium Salt | 95 | Particularly effective for aniline coupling.[1] |
| DMT-MM | Triazine | 94 | Provided the best yields for the coupling of a secondary amine.[1][2] |
| EEDQ | Quinoline | 91 | Effective in the tested aqueous system.[1] |
| CDI | Imidazolium | 87 | Showed good performance in the screening.[1] |
Reactions were conducted with benzoic acid and benzylamine in MeCN/water (1:1) at 20°C. Yields were determined by in situ analysis against an internal standard.[1]
In another study focusing on peptide-oligonucleotide conjugation, the water-soluble carbodiimide EDC demonstrated superior performance in both solution-phase and solid-phase couplings in aqueous media compared to DMF-based reagents like PyBOP and HBTU.[5]
Table 2: Comparison of Coupling Reagent Efficiency in Peptide-Oligonucleotide Conjugation [5]
| Coupling Reagent | Solvent | Solution-Phase Yield (%) | Solid-Phase Yield (%) |
| EDC | Water | 95 | 24 |
| DMT-MM | Water | - | - |
| PyBOP | DMF | Low | Low |
| HBTU | DMF | Low | Low |
Experimental Protocols
Below is a generalized experimental protocol for a comparative study of coupling reagents for amide bond formation in an aqueous medium. This protocol is a synthesis of methodologies reported in the literature.[1][5]
Objective: To compare the efficiency of different coupling reagents for the formation of an amide bond between a model carboxylic acid and a model amine in a partially aqueous solvent system.
Materials:
-
Carboxylic acid (e.g., Benzoic Acid)
-
Amine (e.g., Benzylamine)
-
Coupling Reagents (e.g., DIC, EDC, COMU, TPTU, DMT-MM)
-
Additives (e.g., HOPO, Oxyma, Collidine, NMI)
-
Solvent: Acetonitrile (MeCN) and Deionized Water
-
Internal Standard for analysis (e.g., 1,3-benzodioxole)[1]
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the carboxylic acid, amine, and internal standard in acetonitrile.
-
Reaction Setup: In a reaction vial, add the carboxylic acid solution (1.0 equivalent).
-
Reagent Addition (Order of addition may vary based on the specific reagent):
-
For most reagents, add the coupling reagent (1.05 equivalents) and, if applicable, the additive (1.0 equivalent) to the vial.[1]
-
For reagents requiring pre-activation (like DMT-MM and CDI in some cases), the carboxylic acid is activated with the reagent in MeCN before the addition of the amine and water.[1]
-
-
Initiation of Reaction: Add the amine solution (1.0 equivalent) and deionized water to achieve the desired solvent ratio (e.g., 1:1 MeCN/water).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 20°C) for a specified time (e.g., 24-48 hours).[1]
-
Monitoring and Analysis: At various time points, an aliquot of the reaction mixture can be taken, quenched, and analyzed by a suitable method (e.g., HPLC, GC-MS, or ¹H NMR) to determine the in situ yield by comparison to the internal standard.
-
Work-up (for isolated yield determination):
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify the crude product by a suitable method, such as flash column chromatography.
-
Data Comparison: Compare the in situ or isolated yields obtained with each coupling reagent to determine their relative efficiency under the tested aqueous conditions.
Visualizing the Process
To better understand the experimental and mechanistic aspects of amide bond formation, the following diagrams are provided.
Caption: A generalized experimental workflow for the comparative study of amide coupling reagents in an aqueous medium.
Caption: General mechanism of amide bond formation highlighting the competition between aminolysis and hydrolysis in the presence of water.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-(Trifluoromethyl)benzoic Anhydride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-(Trifluoromethyl)benzoic anhydride, ensuring laboratory safety and regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₈F₆O₃ | TCI Safety Data Sheet[1] |
| CAS Number | 25753-16-6 | TCI Safety Data Sheet[1] |
| Molecular Weight | 362.22 g/mol | |
| Appearance | White to almost white crystal/powder | TCI Safety Data Sheet[1][2] |
| Melting Point | 130 °C | TCI Safety Data Sheet[1] |
| Boiling Point | No data available | TCI Safety Data Sheet[1][2] |
| Purity | >97.0% (GC) | TCI Safety Data Sheet[1] |
| Hazard Statements | H315: Causes skin irritation | TCI Safety Data Sheet[1][2] |
| H319: Causes serious eye irritation | TCI Safety Data Sheet[1][2] | |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | TCI Safety Data Sheet[1][2] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to mitigate risks of exposure.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[1] For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[1]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acid anhydrides.[3] Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Respiratory Protection : A dust respirator should be used, especially when handling the powdered form of the chemical, to prevent inhalation.[1] All respiratory protection should adhere to local and national regulations.[1]
-
Skin and Body Protection : A lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit is advised.[4] Closed-toe shoes are mandatory in any laboratory setting.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don the appropriate personal protective equipment as outlined above.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling :
-
Handle this compound in a designated area.
-
As an acid anhydride, it is sensitive to moisture. Handle under inert gas and in a dry environment.[5]
-
Avoid generating dust when transferring the solid.[1]
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the chemical.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
As a halogenated organic compound, all waste containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[6][7]
-
Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[8]
-
Keep acidic waste separate from basic waste.[5]
-
-
Container Management :
-
Use a chemically compatible and properly sealed container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and list all its contents, including this compound.[9]
-
-
Disposal Procedure :
-
Small residual amounts of the anhydride on equipment can be carefully hydrolyzed with water to the less reactive 4-(Trifluoromethyl)benzoic acid before final cleaning. This should be done cautiously in a fume hood due to the potential for a reaction.
-
The collected halogenated waste must be disposed of through an approved hazardous waste disposal service. Follow all institutional and local regulations for hazardous waste disposal.[10]
-
Empty containers should be rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
